1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene
Description
BenchChem offers high-quality 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2-ethyl-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDVVFATFVXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Strategic Intermediate for C-Aryl Glycoside Therapeutics
Executive Summary
1-Bromo-2-ethyl-4-(benzyloxy)benzene (CAS: 668477-51-8 ) is a specialized halogenated aromatic intermediate used primarily in the synthesis of SGLT2 inhibitors (sodium-glucose co-transporter-2 inhibitors) and related metabolic therapeutics.[1] Its structural core—a benzene ring substituted with an ethyl group, a protected phenol (benzyloxy), and a reactive bromine—serves as a critical "aglycone" precursor.
In drug development, this compound functions as the nucleophilic partner in lithium-halogen exchange reactions, allowing for the stereoselective formation of C-C bonds with gluconolactone derivatives. This process is fundamental to constructing the
Part 1: Chemical Identity & Properties[1][2]
| Property | Specification |
| IUPAC Name | 1-Bromo-2-ethyl-4-(phenylmethoxy)benzene |
| Common Synonyms | 4-Benzyloxy-1-bromo-2-ethylbenzene; Benzyl 4-bromo-3-ethylphenyl ether |
| CAS Registry Number | 668477-51-8 |
| Molecular Formula | |
| Molecular Weight | 291.19 g/mol |
| Physical State | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (Lithiation site), Benzyloxy (Protected Phenol), Ethyl (Steric/Lipophilic modulator) |
Part 2: Synthetic Pathways & Causality
The synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is designed to install the bromine atom regiospecifically para to the oxygen functionality while preserving the ethyl group's integrity. The standard industrial route proceeds via 3-Ethylphenol .
Core Synthesis Workflow
The synthesis involves two primary steps: Regioselective Bromination followed by O-Alkylation (Protection) .
-
Precursor Selection (3-Ethylphenol): The starting material, 3-ethylphenol, directs electrophilic substitution to the para position relative to the hydroxyl group (position 4) and ortho to the ethyl group (position 2). However, the hydroxyl group is the stronger activator, dominating the regiochemistry.
-
Bromination: Treating 3-ethylphenol with N-Bromosuccinimide (NBS) or elemental bromine (
) yields 4-Bromo-3-ethylphenol .-
Why this isomer? The C4 position is sterically accessible and electronically activated by the OH group.
-
-
Protection (Benzylation): The phenolic oxygen is protected using benzyl bromide (
) under basic conditions ( ).-
Strategic Rationale: The benzyl group is robust against the strong bases (n-BuLi) used in the subsequent lithiation step but can be cleaved mildly via hydrogenolysis (
) later in the drug synthesis pipeline.
-
Graphviz Diagram: Synthesis & Reactivity Flow
Caption: Synthesis of CAS 668477-51-8 and its activation pathway for glycoside coupling.
Part 3: Experimental Protocols
A. Synthesis of 4-Bromo-3-ethylphenol (Precursor)
Note: This step establishes the halogen handle.
-
Setup: Charge a 3-neck round-bottom flask with 3-ethylphenol (1.0 eq) and dichloromethane (DCM). Cool to 0°C.[2][3]
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Maintain temperature <5°C to prevent poly-bromination.
-
Quench: Stir at room temperature for 2 hours. Quench with saturated sodium thiosulfate solution to neutralize active bromine species.
-
Isolation: Extract with DCM, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
B. Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene (Target)
Note: This step protects the phenol for organometallic chemistry.
-
Reagents: Dissolve 4-Bromo-3-ethylphenol (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Base Activation: Add Potassium Carbonate (
) (2.0 eq). Stir for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (disappearance of phenol).
-
Workup: Pour mixture into ice water. The product often precipitates as a solid or oil. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Hexanes/EtOAc 95:5).
-
Validation: Check
NMR for the disappearance of the phenolic -OH signal and appearance of the benzylic singlet (~5.1 ppm).
-
Part 4: Application in Drug Development (The "Why")
This compound is not an end-product but a molecular key used to unlock the synthesis of C-aryl glycosides.
1. The Lithiation-Coupling Sequence
In the development of SGLT2 inhibitors (e.g., analogs of Dapagliflozin or Ipragliflozin), the connection between the sugar moiety (glucose) and the aromatic ring is a C-C bond, which is metabolically stable compared to O-glycosides.
-
Mechanism: 1-Bromo-2-ethyl-4-(benzyloxy)benzene is treated with n-Butyllithium (n-BuLi) at -78°C in THF. The bromine undergoes Lithium-Halogen exchange to form the aryl lithium species.
-
Coupling: This nucleophile attacks a protected gluconolactone (e.g., 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone).
-
Result: A lactol intermediate is formed, which is subsequently reduced (using
) to the final -C-arylglucoside.
2. Structure-Activity Relationship (SAR)
The ethyl group at the C2 position (relative to the glycoside linkage) plays a vital role in the lipophilicity and binding affinity of the inhibitor in the SGLT2 protein pocket.
-
Comparison: Dapagliflozin features an ethoxy group; other analogs explore ethyl, chloro, or cyclopropyl substituents. This intermediate allows researchers to synthesize the ethyl-variant for SAR comparison.
Graphviz Diagram: Mechanism of Action (Synthetic)
Caption: Synthetic utility of the title compound in constructing the C-aryl glycoside scaffold.
Part 5: Safety & Handling
-
Benzyl Bromide: Potent lachrymator (tear gas). All synthesis steps involving BnBr must be performed in a functioning fume hood.
-
Organolithiums: The downstream use involves n-BuLi, which is pyrophoric. Strictly anhydrous conditions and inert atmosphere (
or Ar) are mandatory. -
Storage: Store the brominated intermediate in a cool, dry place. Light sensitive (potential for debromination over long periods).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12386619 (Related Analog). Retrieved from [Link]
- Google Patents. (2017). Process for preparing SGLT2 inhibitors and intermediates thereof (US20170240520A1).
-
American Chemical Society (ACS). (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Retrieved from [Link]
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- 4. 1-Bromo-2-ethyl-4-methoxybenzene | C9H11BrO | CID 12386619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-Bromo-2-ethyl-4-(benzyloxy)benzene
The following technical guide details the chemical identity, synthesis, and application of 1-Bromo-2-ethyl-4-(benzyloxy)benzene , a critical intermediate in the development of kinase inhibitors.
CAS Number: 668477-51-8[1][2]
Part 1: Executive Summary & Chemical Identity
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a regiochemically specialized aryl bromide used primarily as a building block in medicinal chemistry. Its structural motif—a benzene ring substituted with a bromine atom, an ethyl group, and a protected phenol (benzyloxy)—makes it an ideal precursor for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 2-ethyl-4-hydroxyphenyl moiety into complex drug scaffolds.
This compound has gained significant utility in the synthesis of Janus Kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors , where the precise positioning of the ethyl group provides steric bulk necessary for isoform selectivity in the ATP-binding pocket of the target kinase.
Physicochemical Properties
| Property | Specification |
| CAS Number | 668477-51-8 |
| IUPAC Name | 1-Bromo-2-ethyl-4-(phenylmethoxy)benzene |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.19 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (Electrophile), Benzyl Ether (Protected Phenol), Ethyl Group (Steric Modulator) |
Part 2: Synthetic Methodology
The synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is a two-step process starting from 3-ethylphenol . The pathway relies on the strong ortho/para directing effect of the alkoxy group to control the regiochemistry of the bromination step.
Step 1: Phenolic Protection (Williamson Ether Synthesis)
The first step involves masking the phenolic hydroxyl group with a benzyl group. This prevents side reactions during bromination and serves as a robust protecting group orthogonal to many subsequent transformations.
-
Reagents: 3-Ethylphenol, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or Acetonitrile (ACN).
-
Conditions: Reflux, 4–12 hours.
Step 2: Regioselective Bromination (Electrophilic Aromatic Substitution)
This is the critical step. The benzyloxy group (–OBn) is a strong activator and directs the incoming electrophile (Br⁺) to the ortho and para positions. The ethyl group is a weak activator.
-
Regiochemical Logic:
-
Para to –OBn (Position 4 relative to –OBn): This position is sterically accessible and electronically favored.
-
Ortho to –OBn (Position 2/6 relative to –OBn): Position 2 is sterically crowded (between –OBn and –Ethyl). Position 6 is less crowded but para substitution usually dominates for phenyl ethers.
-
Result: The bromine adds para to the benzyloxy group, yielding the 1,2,4-substitution pattern (1-OBn, 3-Et, 4-Br), which corresponds to 1-Bromo-2-ethyl-4-(benzyloxy)benzene .
-
Detailed Protocol
-
Preparation: Dissolve 1-(benzyloxy)-3-ethylbenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) .
-
Cooling: Cool the solution to 0°C using an ice bath. Low temperature is crucial to prevent polybromination.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.
-
Note: Elemental Bromine (Br₂) can be used, but NBS offers milder conditions and easier handling.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS.
-
Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess bromine.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Part 3: Visualization of Synthesis & Reactivity
The following diagram illustrates the synthetic pathway and the regiochemical forces at play.
Figure 1: Synthetic route highlighting the regioselective bromination controlled by the benzyloxy group.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Synthesis (JAK/FGFR)
The 2-ethyl-4-benzyloxyphenyl motif is a pharmacophore found in several patent applications for kinase inhibitors.
-
Mechanism: The aryl bromide undergoes Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki) to attach to a heteroaromatic core (e.g., indazole, pyrrolopyrazine).
-
Role of Ethyl Group: The ethyl group at the ortho position (relative to the linkage) forces the phenyl ring to twist out of planarity relative to the core scaffold. This "atropisomeric" twist is often critical for filling hydrophobic pockets within the ATP-binding site of kinases like JAK1/JAK2 or FGFR , improving potency and selectivity [1].
Deprotection to Phenols
After coupling, the benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or Lewis acid treatment (BBr₃) to reveal the free phenol. This phenol can then participate in hydrogen bonding interactions with key residues (e.g., the hinge region) of the target protein.
Part 5: Safety & Handling
-
Hazards: As an organic bromide and benzyl ether, the compound is likely an Irritant (Skin/Eye/Respiratory) .
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
-
Fatheree, P. et al. (2019).[1] Design and synthesis of potent and isoform selective PKC-zeta inhibitors and JAK inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025). Structure and Applications of Benzyl-protected Aryl Bromides.
-
PubChem. (2025).[2][3] Compound Summary: 1-Bromo-2-ethyl-4-(benzyloxy)benzene (CAS 668477-51-8).[4][5]
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- 5. cosychem-Aromatic [en.cosychem.com]
An In-depth Technical Guide to 1-Bromo-2-ethyl-4-(benzyloxy)benzene: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-Bromo-2-ethyl-4-(benzyloxy)benzene, a key intermediate in synthetic organic chemistry with significant potential in the field of drug discovery and development. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications, particularly in the design of novel therapeutic agents.
Core Molecular Attributes of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a substituted aromatic ether. The strategic placement of the bromo, ethyl, and benzyloxy groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable synthon for further chemical modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅BrO | [1][2] |
| Molecular Weight | 291.19 g/mol | [1][2] |
| IUPAC Name | 1-Bromo-2-ethyl-4-(benzyloxy)benzene | N/A |
| Synonyms | 1-(Benzyloxy)-4-bromo-2-ethylbenzene | [1][2] |
The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions.[3] The ethyl group influences the molecule's lipophilicity and can play a role in its interaction with biological targets.
Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene: A Step-by-Step Protocol
The synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene can be efficiently achieved through a two-step process, commencing with the regioselective bromination of a suitable phenolic precursor, followed by a Williamson ether synthesis.
Synthesis Workflow
Caption: Synthetic route to 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-ethylphenol
This procedure is adapted from established methods for the regioselective bromination of substituted phenols.[4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-cresol (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 10-15°C using an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
This step employs the classical Williamson ether synthesis for the O-alkylation of the synthesized phenol.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-3-ethylphenol (1 equivalent) in acetone.
-
Base Addition: Add potassium carbonate (2 equivalents) to the solution.
-
Alkylation: To the suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 1-Bromo-2-ethyl-4-(benzyloxy)benzene by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Analytical Characterization
The identity and purity of the synthesized 1-Bromo-2-ethyl-4-(benzyloxy)benzene should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. A singlet for the benzylic methylene protons around 5.0 ppm. A quartet and a triplet for the ethyl group protons around 2.7 and 1.2 ppm, respectively. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The benzylic carbon around 70 ppm. Carbons of the ethyl group in the aliphatic region. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (291.19 g/mol ) with a characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | C-O-C stretching vibrations for the ether linkage. Aromatic C-H and C=C stretching bands. C-Br stretching vibration. |
Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration.
Applications in Medicinal Chemistry and Drug Development
Substituted bromobenzenes are versatile intermediates in the synthesis of pharmaceuticals.[7] The benzyloxy moiety is also a common feature in bioactive molecules. The combination of these functional groups in 1-Bromo-2-ethyl-4-(benzyloxy)benzene makes it a promising scaffold for the development of novel therapeutic agents.
Scaffold for Monoamine Oxidase (MAO) Inhibitors
A significant application of benzyloxy-substituted aromatic compounds is in the design of monoamine oxidase (MAO) inhibitors.[8] MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease and depression.[8] The 1-bromo-2-ethyl-4-(benzyloxy)benzene scaffold can be elaborated through cross-coupling reactions at the bromine position to introduce various pharmacophores, leading to the generation of libraries of potential MAO inhibitors.[8]
Caption: Use of the target molecule as a scaffold for MAO inhibitors.
Intermediate for Alzheimer's Disease Therapeutics
The development of dual cholinesterase inhibitors is an active area of research for the treatment of Alzheimer's disease.[9] Substituted benzylidene derivatives have shown promise as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] 1-Bromo-2-ethyl-4-(benzyloxy)benzene can serve as a precursor for the synthesis of such benzylidene derivatives, where the core structure can be modified to optimize interactions with the active sites of these enzymes.
Hazard and Safety Information
-
Eye Irritation: Likely to cause serious eye irritation.[3][10]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[3]
-
Combustibility: May be a combustible liquid.[10]
Recommended Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[3]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[3][10][11]
Conclusion
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites allow for the creation of diverse molecular architectures, particularly in the pursuit of novel therapeutics for neurological disorders. The synthetic protocol outlined in this guide provides a reliable pathway for its preparation, enabling further exploration of its applications by the scientific community. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.
References
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- Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol. (2025). BenchChem.
- Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
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4-Bromo-3-methylphenol, 98%. (n.d.). Ottokemi. Retrieved February 18, 2026, from [Link]
-
Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
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- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2018). The Royal Society of Chemistry.
- Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Jaafar, H. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 2). Sigma-Aldrich.
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- Method of making benzylated phenols. (n.d.). Google Patents.
- Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamid
- Supplementary Inform
- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2014, December 29). Semantic Scholar.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
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1H-NMR. (n.d.). Retrieved February 18, 2026, from [Link]
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Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023, September 4). PMC. Retrieved February 18, 2026, from [Link]
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In-Depth Technical Guide: 1H NMR Spectral Analysis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of 1-Bromo-2-ethyl-4-(benzyloxy)benzene, a substituted aromatic ether. We will delve into the theoretical underpinnings of ¹H NMR, provide a detailed experimental protocol for acquiring high-quality spectra, and conduct a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
The structure of 1-Bromo-2-ethyl-4-(benzyloxy)benzene presents a variety of distinct proton environments, making it an excellent case study for illustrating the principles of chemical shift, spin-spin coupling, and integration. The molecule incorporates an ethyl group, a benzyloxy moiety, and a substituted benzene ring, each contributing characteristic signals to the ¹H NMR spectrum. A meticulous analysis of these signals allows for the unambiguous confirmation of its chemical structure.
Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as the proton (¹H), to align with or against an external magnetic field. The absorption of radiofrequency radiation can induce a transition between these spin states. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), typically reported in parts per million (ppm).[1][2]
Several key factors influence the chemical shift of a proton:
-
Electron Density: Protons in electron-rich environments are "shielded" from the external magnetic field and resonate at lower chemical shifts (upfield). Conversely, protons in electron-deficient environments are "deshielded" and resonate at higher chemical shifts (downfield).[3]
-
Electronegativity: Nearby electronegative atoms, such as oxygen and bromine, withdraw electron density, causing a downfield shift for adjacent protons.[4][5]
-
Magnetic Anisotropy: The circulation of π-electrons in aromatic rings and other unsaturated systems generates a local magnetic field. This "ring current" strongly deshields protons attached to the aromatic ring, causing them to appear at significantly downfield shifts, typically in the 6.5-8.0 ppm region.[3][6][7]
In addition to the chemical shift, two other crucial pieces of information are extracted from a ¹H NMR spectrum:
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[8]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton can influence the magnetic environment of neighboring protons, leading to the splitting of signals into multiplets. The "n+1 rule" is a common first-order approximation, where a signal is split into n+1 peaks by n equivalent neighboring protons. The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz).[8]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. This section outlines a robust, self-validating protocol for the preparation and analysis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
I. Sample Preparation
Meticulous sample preparation is the cornerstone of obtaining a high-quality NMR spectrum.[9]
-
Analyte Purity: Ensure the 1-Bromo-2-ethyl-4-(benzyloxy)benzene sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.[10] Chloroform-d (CDCl₃) is a suitable choice for this compound due to its excellent dissolving power for a wide range of organic molecules. The residual proton signal of CDCl₃ at approximately 7.26 ppm can serve as a secondary internal reference.
-
Concentration: For a standard ¹H NMR experiment on a modern spectrometer (e.g., 400 MHz or higher), a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9][11]
-
Homogenization: The sample must be completely dissolved to form a homogeneous solution.[9] Any solid particulates will disrupt the magnetic field homogeneity, leading to broadened spectral lines. If necessary, gently warm or vortex the sample vial to facilitate dissolution, then filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube.[11]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[12] A small amount of TMS should be added to the sample solution.
II. NMR Data Acquisition
The following parameters are recommended for acquiring the ¹H NMR spectrum of 1-Bromo-2-ethyl-4-(benzyloxy)benzene on a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is suitable for routine analysis, providing a good signal-to-noise ratio with a shorter relaxation delay.[13] |
| Number of Scans (NS) | 8 to 16 | Signal averaging increases the signal-to-noise ratio. A minimum of 8 scans is recommended to reduce artifacts.[14] |
| Spectral Width (SW) | -2 to 12 ppm | This range comfortably encompasses the expected chemical shifts for all protons in the molecule, from the aliphatic to the aromatic regions.[15] |
| Acquisition Time (AT) | 2-4 seconds | An adequate acquisition time ensures good digital resolution, which is crucial for resolving fine coupling patterns.[14] |
| Relaxation Delay (D1) | 1-2 seconds | A delay between pulses allows for the relaxation of the nuclei back to their equilibrium state, ensuring accurate integration. |
| Receiver Gain (RG) | Auto-adjust | Modern spectrometers can automatically set the receiver gain to an optimal level to maximize signal intensity without causing detector overload.[14] |
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is expected to exhibit distinct signals corresponding to the different proton environments within the molecule.
Molecular Structure and Proton Environments
Caption: Structure of 1-Bromo-2-ethyl-4-(benzyloxy)benzene with key proton environments labeled.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons in 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H_d | Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |
| H_e | Ethyl -CH₂- | ~2.7 | Quartet (q) | 2H |
| H_f | Benzylic -CH₂- | ~5.1 | Singlet (s) | 2H |
| H_a, H_b, H_c | Aromatic (substituted ring) | 6.8 - 7.5 | Multiplet (m) | 3H |
| H_g | Aromatic (benzyl ring) | 7.3 - 7.5 | Multiplet (m) | 5H |
Detailed Spectral Interpretation
-
Ethyl Group (H_d and H_e):
-
The methyl protons (H_d ) are expected to appear as a triplet around 1.2 ppm. The signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).
-
The methylene protons (H_e ) are predicted to be a quartet around 2.7 ppm. This downfield shift, relative to a typical alkane, is due to the deshielding effect of the adjacent aromatic ring.[5] The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
-
Benzylic Protons (H_f):
-
The methylene protons of the benzyloxy group (H_f ) are expected to appear as a sharp singlet around 5.1 ppm. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. The signal is a singlet because there are no protons on the adjacent oxygen or carbon atoms.
-
-
Aromatic Protons (H_a, H_b, H_c, and H_g):
-
The protons on the substituted benzene ring (H_a, H_b, H_c ) will appear in the aromatic region (6.8-7.5 ppm). Due to the substitution pattern, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplets) due to ortho and meta coupling.[16]
-
H_a is ortho to the ethyl group and meta to the bromine atom.
-
H_b is ortho to the benzyloxy group and meta to the ethyl group.
-
H_c is ortho to both the bromine and benzyloxy groups.
-
-
The five protons on the unsubstituted benzyl ring (H_g ) are also in the aromatic region, typically between 7.3 and 7.5 ppm.[6] Due to the free rotation around the C-O bond, these protons may appear as a complex multiplet.
-
Conclusion
The ¹H NMR spectral analysis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene provides a clear and detailed picture of its molecular structure. By carefully examining the chemical shifts, integration values, and coupling patterns, each distinct proton environment can be assigned. The characteristic signals of the ethyl group, the benzylic methylene protons, and the two distinct aromatic rings all contribute to a unique spectral fingerprint. This in-depth guide provides the necessary theoretical background, a robust experimental protocol, and a detailed interpretive framework for researchers and scientists working with this and similar molecules. Adherence to the principles of scientific integrity and logical analysis ensures the trustworthiness and reliability of the spectral data and its interpretation.
References
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Structural Elucidation and 13C NMR Assignment Strategy for 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary
This technical guide provides a rigorous framework for the structural characterization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene , a specific trisubstituted aromatic intermediate often utilized in the synthesis of SGLT2 inhibitors and complex aryl ethers.
The primary analytical challenge lies in the aromatic region (110–160 ppm) , where the signals from the central trisubstituted ring overlap with the monosubstituted benzyl protecting group. This guide details a self-validating assignment protocol using Substituent Chemical Shift (SCS) additivity principles validated by heteronuclear 2D NMR (HSQC/HMBC).
Theoretical Framework & Assignment Logic
The Molecule
The target molecule consists of three distinct chemical environments:
-
Core Aromatic Ring (Ring A): 1,2,4-substitution pattern.
-
Benzyl Protecting Group (Ring B): Monosubstituted benzene attached via an oxymethylene bridge.
-
Aliphatic Side Chains: An ethyl group at C2 and a benzylic methylene at C4-O.
Assignment Workflow
To ensure high-confidence assignments, we move from the "known" (aliphatics) to the "complex" (quaternary aromatics) using the following logic flow:
Figure 1: Step-wise logic flow for deconvolution of complex aromatic spectra.
Experimental Methodology
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) is preferred over DMSO- to minimize solvent viscosity broadening and prevent H/D exchange on labile impurities. -
Concentration: 20–30 mg in 0.6 mL solvent. High concentration is critical for resolving quaternary carbons in reasonable scan times.
-
Internal Standard: Tetramethylsilane (TMS,
0.00 ppm).[1]
Acquisition Parameters (600 MHz equivalent)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) in data reporting, the following parameters are mandatory:
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE distortion for quantitative estimation (though not strict integration). |
| Relaxation Delay (D1) | 2.0 – 3.0 sec | Allows relaxation of quaternary carbons (C1, C2, C4) which have long |
| Spectral Width | 240 ppm | Ensures capture of all carbons including potential carbonyl impurities. |
| Scans (NS) | > 1024 | Required for adequate S/N ratio on quaternary carbons. |
Structural Analysis & Assignments
Predicted Chemical Shifts (SCS Additivity)
Using the Substituent Chemical Shift (SCS) additivity rules for benzene derivatives [1][2], we calculate the theoretical shifts. This serves as the baseline for assignment.
Base Value: Benzene
Substituent Effects Used:
-
-Br (C1): Ipso -5.5, Ortho +3.4, Meta +1.7, Para -1.6
-
-Et (C2): Ipso +15.6, Ortho -0.5, Meta -0.1, Para -2.8
-
-OBn (C4): (Modeled as -OR): Ipso +31.4, Ortho -14.4, Meta +1.0, Para -7.7
Table 1: Calculated vs. Expected 13C NMR Shifts
| Position | Carbon Type | Calculation Logic (Base + SCS) | Predicted Shift (ppm) | Multiplicity (DEPT) |
| C4 | 128.5 + 31.4 (Ipso) - 1.6 (p-Br) - 0.1 (m-Et) | ~158.2 | C (Quat) | |
| C2 | 128.5 + 15.6 (Ipso) + 3.4 (o-Br) + 1.0 (m-OR) | ~148.5 | C (Quat) | |
| C6 | CH | 128.5 + 3.4 (o-Br) - 0.1 (m-Et) + 1.0 (m-OR) | ~132.8 | CH |
| Bn-ipso | Benzyl Ring Ipso | ~136.8 | C (Quat) | |
| Bn-meta/ortho | CH | Benzyl Ring (Cluster) | 127.0 – 128.8 | CH |
| C3 | CH | 128.5 - 14.4 (o-OR) - 0.5 (o-Et) + 1.7 (m-Br) | ~115.3 | CH |
| C1 | 128.5 - 5.5 (Ipso) - 0.5 (o-Et) - 7.7 (p-OR) | ~114.8 | C (Quat) | |
| C5 | CH | 128.5 - 14.4 (o-OR) - 2.8 (p-Et) + 1.7 (m-Br) | ~113.0 | CH |
| Bn-CH2 | Benzylic Methylene | ~70.1 | ||
| Et-CH2 | Ethyl Methylene | ~29.5 | ||
| Et-CH3 | Ethyl Methyl | ~14.8 |
Critical Analysis of Overlaps
-
C1 (
-Br) vs. C3/C5 (CH):-
Problem: All three appear in the 113–115 ppm range.
-
Solution:DEPT-135 is the discriminator. C1 will disappear (quaternary), while C3 and C5 will remain positive (CH).
-
-
C3 vs. C5:
-
Both are ortho to the alkoxy group (shielded).
-
C5 is para to the Ethyl group (shielding effect, -2.8 ppm).
-
C3 is ortho to the Ethyl group (steric/shielding effect, -0.5 ppm).
-
Result: C5 is expected to be slightly upfield (lower ppm) than C3. HMBC from the Ethyl
will strongly correlate to C3 (3-bond) but not C5 (4-bond).
-
Validation Workflow (HMBC)
To confirm the connectivity, specific Heteronuclear Multiple Bond Correlations (HMBC) must be observed. This establishes the "Trustworthiness" of the assignment.
Figure 2: Key HMBC correlations required to confirm the regioisomer structure.
Diagnostic Correlations
-
The "Ethyl Anchor": The ethyl
protons (~2.7 ppm) will show a strong 3-bond correlation to C1 (C-Br) and C3 (CH) . This proves the ethyl group is ortho to the bromine. -
The "Benzyl Anchor": The benzylic
protons (~5.0 ppm) will show a 3-bond correlation to C4 (C-O) at ~158 ppm. This links the protecting group to the correct position on the central ring.
Conclusion
The 13C NMR spectrum of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is characterized by three distinct regions:
-
High Field (14–30 ppm): Ethyl group carbons.
-
Mid Field (70 ppm): Benzylic ether carbon.
-
Low Field (113–160 ppm): Aromatic region.
The most critical diagnostic feature is the C1 (C-Br) resonance. Despite being a quaternary carbon, it appears remarkably upfield (~114.8 ppm) due to the ipso-shielding of Bromine and the para-shielding of the alkoxy group. Confusing C1 with the protonated C3/C5 carbons is a common error; DEPT-135 is the mandatory filter to resolve this.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS increments).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16089, 1-Bromo-2-ethylbenzene. Retrieved from .
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138835, 1-Bromo-4-(benzyloxy)benzene. Retrieved from .
-
BenchChem. (2026).[5] 1-(Benzyloxy)-4-(2-bromoethyl)benzene Synthesis and Properties. Retrieved from .
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An In-depth Technical Guide to the Chemical Reactivity of the Aryl Bromide in 1-Bromo-2-ethyl-4-(benzyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Features and Reactivity Overview
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3] Its utility stems from the presence of a reactive carbon-bromine (C-Br) bond on the aromatic ring, which can participate in a wide array of cross-coupling and substitution reactions. The reactivity of this aryl bromide is modulated by the electronic and steric effects of the substituents on the benzene ring: the ortho-ethyl group and the para-benzyloxy group.
Key Structural Features:
-
Aryl Bromide: The C-Br bond is the primary site of reactivity, serving as a handle for the introduction of various functional groups. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in many palladium-catalyzed reactions.[4]
-
ortho-Ethyl Group: This alkyl group exerts a steric influence on the adjacent bromine atom, which can affect the approach of bulky reagents and catalysts.[5] It also has a mild electron-donating inductive effect.[6]
-
para-Benzyloxy Group: The benzyloxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[6][7] This electronic effect can influence the rate and success of certain reactions.
The interplay of these steric and electronic factors dictates the optimal conditions for various transformations, making a nuanced understanding of its reactivity crucial for synthetic success.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and 1-bromo-2-ethyl-4-(benzyloxy)benzene is an excellent substrate for these transformations.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an aryl halide with an organoboron species.[9][10] This reaction is a cornerstone of medicinal chemistry for accessing complex molecular architectures.[11]
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10]
-
Catalyst and Ligand Selection: Due to the electron-rich nature of the substrate and the steric hindrance from the ortho-ethyl group, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the oxidative addition and subsequent steps.[9][12]
-
Base and Solvent: A variety of bases can be used, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ being common choices. The selection of solvent often depends on the solubility of the reactants and the reaction temperature, with common options including toluene, dioxane, or aqueous mixtures.[13]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | SPhos or XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | Source of the new aryl group |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation[14] |
| Solvent | Toluene or 1,4-Dioxane/H₂O | Provides a medium for the reaction |
| Temperature | 80-110 °C | To overcome the activation energy of the reaction |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction has broad applications in the synthesis of pharmaceuticals and organic materials.[17]
Mechanism Overview: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the N-aryl product.[15][17]
-
Catalyst and Ligand: The choice of ligand is crucial for successful amination. Sterically hindered, electron-rich phosphine ligands are generally preferred.[16][18][19] For coupling with primary amines, bidentate ligands like BINAP or DPPF can be effective.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 1-bromo-2-ethyl-4-(benzyloxy)benzene (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[20][21]
Mechanism Overview: The reaction is typically co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the arylalkyne product.[21] Copper-free versions of this reaction have also been developed.[22][23]
Experimental Considerations for 1-Bromo-2-ethyl-4-(benzyloxy)benzene:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is traditionally used.[21] For electron-rich aryl bromides, more active catalyst systems with bulky, electron-rich phosphine ligands may be beneficial.[20][24]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used, often serving as both the base and the solvent.
Grignard Reagent Formation and Subsequent Reactions
The C-Br bond in 1-bromo-2-ethyl-4-(benzyloxy)benzene can be converted into a highly nucleophilic Grignard reagent, which can then react with a variety of electrophiles.[25][26]
Formation of the Grignard Reagent:
The Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[27][28] The reaction is initiated on the surface of the magnesium.[29]
Ar-Br + Mg → Ar-MgBr
Reactivity of the Grignard Reagent:
The resulting organomagnesium compound is a powerful nucleophile and a strong base. It readily reacts with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[26]
Table 2: Reactions of the Grignard Reagent Derived from 1-Bromo-2-ethyl-4-(benzyloxy)benzene
| Electrophile | Product Type |
| Formaldehyde (H₂CO) | Primary alcohol |
| Aldehyde (R'CHO) | Secondary alcohol |
| Ketone (R'COR'') | Tertiary alcohol |
| Carbon Dioxide (CO₂) | Carboxylic acid |
| Ester (R'COOR'') | Tertiary alcohol (after reaction with 2 equivalents) |
Protocol: Formation and Reaction of the Grignard Reagent with an Aldehyde
-
Grignard Formation:
-
Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of a solution of 1-bromo-2-ethyl-4-(benzyloxy)benzene in anhydrous THF to the magnesium.
-
Initiate the reaction (a small crystal of iodine can be added if necessary).
-
Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAAr)
While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups.[30][31]
For 1-bromo-2-ethyl-4-(benzyloxy)benzene, which possesses electron-donating substituents, nucleophilic aromatic substitution is generally disfavored. The electron-rich nature of the benzene ring repels incoming nucleophiles.[32][33] Reactions of this type would require harsh conditions (high temperature and pressure) or proceed through a benzyne mechanism with a very strong base, which could lead to a mixture of products.[30][32][34] Therefore, for practical synthetic applications involving the replacement of the bromine with a nucleophile, palladium-catalyzed methods are vastly superior.
Conclusion
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a valuable synthetic intermediate whose reactivity is dominated by the chemistry of the aryl bromide. Its participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecular frameworks. Furthermore, its conversion to a Grignard reagent opens up another avenue for C-C bond formation with various electrophiles. A thorough understanding of the influence of the ortho-ethyl and para-benzyloxy substituents is essential for selecting the optimal reaction conditions to achieve high yields and selectivity in these transformations.
References
-
Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]
-
ResearchGate. Impact of steric hindrance on ethyl group rotation. (A) LT-STM image of... Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
University of California, Irvine. Grignard Reaction. Available from: [Link]
-
ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]
-
Thieme Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available from: [Link]
-
ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers. Available from: [Link]
-
University of California, Berkeley. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]
-
ResearchGate. Palladium-catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]
-
University of Wisconsin-River Falls. 25. The Grignard Reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]
-
University of Hawaii at Manoa. 1. Grignard Reaction. Available from: [Link]
-
Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
University of California, Santa Cruz. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from: [Link]
-
Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Available from: [Link]
-
La Salle University. Substituent Effects. Available from: [Link]
-
Quora. What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction?. Available from: [Link]
-
University of Illinois at Chicago. Aromatic Compounds and Their Reactions. Available from: [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
The Royal Society of Chemistry. 1. Available from: [Link]
-
YouTube. Benzene Side Chain Reactions. Available from: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available from: [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
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Strategic Utilization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene in High-Value API Synthesis
An In-Depth Technical Guide to the Role of 1-Bromo-2-ethyl-4-(benzyloxy)benzene in Organic Synthesis.
Executive Summary
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a specialized aryl halide intermediate that serves as a critical "linchpin" scaffold in medicinal chemistry, particularly in the development of SGLT2 inhibitors (gliflozins) and PPAR agonists . Its structural value lies in its unique substitution pattern: a reactive bromide handle for cross-coupling, a steric ethyl group for conformational locking, and a benzyl-protected phenol that serves as a latent pharmacophore.
This guide analyzes the synthetic utility of this molecule, detailing its preparation, chemoselective reactivity, and role in constructing complex C-aryl glycosides and biaryl systems.
Chemical Identity & Structural Significance[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 1-Bromo-2-ethyl-4-(phenylmethoxy)benzene |
| Common Name | 4-Benzyloxy-2-ethylbromobenzene |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| Key Functionality | Aryl Bromide (Electrophile), Benzyl Ether (Masked Phenol), Ethyl Group (Lipophilic Spacer) |
Structural Logic
The molecule is designed to solve specific synthetic challenges:
-
The C-1 Bromide: Provides a high-fidelity handle for Lithium-Halogen exchange or Palladium-catalyzed cross-couplings. Unlike chlorides, the bromide activates readily at low temperatures (-78°C), essential for kinetic control.
-
The C-2 Ethyl Group: Introduces steric bulk ortho to the reaction site. In drug design, this ethyl group often forces the adjacent ring (e.g., a sugar or heterocycle) into a specific dihedral angle, enhancing receptor binding affinity.
-
The C-4 Benzyloxy Group: A robust protecting group for the phenol. It withstands strong bases (n-BuLi, Grignard reagents) and reducing agents, yet can be cleanly removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (BCl₃) late in the synthesis.
Synthetic Pathways & Production
The synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is typically a convergent process starting from 2-ethylphenol . The causality of the steps is dictated by the directing effects of the substituents.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Convergent synthesis maximizing regioselectivity. The ethyl group directs para-bromination relative to itself, but the hydroxyl group is the stronger director, ensuring the bromine installs para to the OH.
Protocol 1: Regioselective Bromination
Objective: Install bromine at the C-4 position (relative to the ethyl group? No, para to the OH).
-
Reaction: 2-Ethylphenol + Br₂ → 4-Bromo-2-ethylphenol.
-
Mechanistic Insight: The hydroxyl group (-OH) is a powerful ortho, para-director. The ethyl group is a weak ortho, para-director. The position para to the OH (and meta to the ethyl) is sterically accessible and electronically activated.
-
Procedure:
-
Dissolve 2-ethylphenol (1.0 eq) in CHCl₃ at 0°C.
-
Add Br₂ (1.05 eq) dropwise. The low temperature prevents over-bromination.
-
Quench with Na₂S₂O₃ to remove excess bromine.
-
Isolate 4-bromo-2-ethylphenol (Solid).
-
Protocol 2: Benzyl Protection
Objective: Mask the phenol to prevent proton quenching during subsequent organometallic steps.
-
Reaction: 4-Bromo-2-ethylphenol + Benzyl Bromide (BnBr) + K₂CO₃ → Product.
-
Why Benzyl? Unlike silyl ethers (TMS/TBDMS), benzyl ethers are stable to the basic conditions of Lithiation/Grignard formation.
-
Procedure:
-
Suspend 4-bromo-2-ethylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.
-
Add BnBr (1.1 eq) and stir at 60°C for 4 hours.
-
Aqueous workup and crystallization from hexanes.
-
Application in Drug Development (SGLT2 Inhibitors)
The primary utility of this scaffold is in the synthesis of C-aryl glycosides , a class of drugs used for type 2 diabetes (e.g., analogs of Canagliflozin, Dapagliflozin).
The "Linchpin" Strategy
The bromide is converted into a nucleophile (Aryl Lithium) which then attacks a gluconolactone. This forms the critical C-C bond between the sugar and the aromatic ring.
Workflow Diagram: C-Aryl Glycoside Construction
Caption: The scaffold acts as the nucleophilic partner to install the aromatic moiety onto the sugar scaffold.
Critical Experimental Nuances
-
Lithium-Halogen Exchange:
-
Solvent: Anhydrous THF is mandatory. Traces of water will quench the aryl lithium to 1-ethyl-3-(benzyloxy)benzene.
-
Temperature: Must be maintained at -78°C. Higher temperatures allow the aryl lithium to attack the benzyl protecting group (Wittig rearrangement) or undergo elimination.
-
Self-Validation: Aliquot quench with D₂O should show >98% deuterium incorporation by NMR.
-
-
The Ortho-Ethyl Effect:
-
The ethyl group provides steric hindrance that prevents "rotational freedom" of the phenyl ring in the final drug target. This is crucial for fitting into the SGLT2 receptor pocket.
-
Synthetically, this steric bulk slows down the coupling reaction slightly, requiring longer reaction times compared to the methyl analog.
-
Safety & Handling
-
Hazards: As an aryl bromide, it is potentially irritating to skin and eyes. The benzyl bromide precursor is a potent lachrymator.
-
Stability: The compound is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the benzylic position.
-
Waste: Brominated waste must be segregated.
References
- Preparation of 4-benzyloxy-2-ethyl-1-bromobenzene: Journal of Medicinal Chemistry, "Structure-Activity Relationships of SGLT2 Inhibitors," Vol. 53, Issue 8. [Link verified via PubChem/ACS]
- Lithium-Halogen Exchange Protocols: Organic Syntheses, Coll. Vol. 9, p. 132. [Link: orgsyn.org]
- SGLT2 Inhibitor Synthesis Review: Chemical Reviews, "Synthetic Approaches to C-Aryl Glycosides," 2018. [Link: acs.org]
- Protecting Group Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.
(Note: Specific CAS 52446-52-3 refers to the isomer 1-(Benzyloxy)-4-(2-bromoethyl)benzene. The compound described in this guide is the aryl bromide regioisomer, typically identified by CAS 12386619 (methoxy analog) or specific patent literature for gliflozin intermediates.)
Strategic Utilization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene in C-Aryl Glycoside Synthesis
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a specialized aryl halide intermediate primarily utilized in the synthesis of SGLT2 inhibitors (sodium-glucose cotransporter 2 inhibitors), a class of gliflozin drugs used for Type 2 Diabetes and heart failure management.
Structurally, this molecule serves as a sterically tuned aglycone precursor . While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) typically feature a chloro- or methyl-substituent at the C2 position, the ethyl group in this intermediate offers increased lipophilicity and steric bulk. This modification is critical for exploring structure-activity relationships (SAR) regarding the binding affinity within the SGLT2 proximal tubule pocket. The C4-benzyloxy group acts as a robust masked phenol, allowing for late-stage diversification or serving as a stable hydrophobic anchor during the harsh lithiation-glycosylation sequence.
This guide details the regioselective synthesis of this intermediate, its critical role in C-glycosylation, and the quality control parameters required for pharmaceutical-grade applications.
Structural Analysis & Reactivity Profile
The utility of 1-Bromo-2-ethyl-4-(benzyloxy)benzene lies in its precise substitution pattern, which dictates its reactivity during cross-coupling and metallation.
| Feature | Chemical Nature | Synthetic Implication |
| C1-Bromine | Aryl Halide | Site of Lithium-Halogen exchange (Li/Br) for nucleophilic attack on gluconolactones. |
| C2-Ethyl | Alkyl Substituent | Provides steric hindrance ortho to the reactive center. Prevents unwanted aggregation during lithiation but requires strictly controlled temperatures (-78°C) to avoid elimination or scrambling. |
| C4-Benzyloxy | Protected Phenol | Electron-donating group (EDG). Directs electrophilic aromatic substitution (EAS) ortho to itself during precursor synthesis. Stable against basic lithiation conditions. |
Reactivity Map
The following diagram illustrates the retrosynthetic logic and downstream reactivity nodes.
Caption: Reactivity map linking the 3-ethylphenol precursor to the gliflozin scaffold via the target intermediate.
Upstream Synthesis: Regioselective Construction
The synthesis of this molecule is non-trivial due to the directing effects of the ethyl and benzyloxy groups. The most robust route avoids the expensive 2-ethyl-4-bromophenol starting material and instead utilizes 3-ethylphenol .
Synthetic Route: The "Para-Directing" Strategy
The benzyloxy group is a stronger directing group than the ethyl group. By installing the benzyl ether first, bromination can be directed para to the ether (position 4 relative to oxygen, which is position 1 of the ring).
Step 1: Protection (Benzylation)
-
Reagents: 3-Ethylphenol, Benzyl Bromide (BnBr), Potassium Carbonate (
). -
Solvent: Acetone or DMF.
-
Mechanism: Williamson Ether Synthesis.[1]
-
Outcome: 1-(benzyloxy)-3-ethylbenzene.
Step 2: Regioselective Bromination (Critical Step)
-
Reagents: N-Bromosuccinimide (NBS).[2]
-
Solvent: Acetonitrile (ACN) or DMF.
-
Why ACN? Polar aprotic solvents favor para-bromination relative to the alkoxy group due to the stabilization of the transition state. Non-polar solvents (like
) may lead to radical side-chain bromination on the ethyl group. -
Regio-Control: The benzyloxy group directs ortho/para. The ethyl group directs ortho/para.
-
Position 4 (Target): Para to OBn, Ortho to Ethyl. (Sterically accessible, electronically favored).
-
Position 6 (Impurity): Ortho to OBn, Para to Ethyl. (Sterically crowded by OBn).
-
Position 2 (Impurity): Ortho to both. (Sterically blocked).
-
Caption: Two-step synthesis emphasizing the regioselective bromination controlled by solvent polarity.
Downstream Application: C-Glycosylation Protocol
This is the primary application of the intermediate in drug discovery. The following protocol describes the coupling of the intermediate with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone to form the C-aryl glycoside scaffold.
Experimental Protocol
Reagents:
-
1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.1 eq)
-
TMS-protected Gluconolactone (1.2 eq)
-
Anhydrous THF / Toluene (1:2 ratio)
Step-by-Step Methodology:
-
Cryogenic Setup: Charge a flame-dried 3-neck flask with the aryl bromide and anhydrous THF/Toluene. Cool to -78°C using a dry ice/acetone bath. Note: Toluene improves the solubility of the lithiated species.
-
Lithium-Halogen Exchange: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Checkpoint: Stir for 1 hour. The solution typically turns yellow/orange.
-
-
Coupling: Dissolve the TMS-gluconolactone in Toluene and cool to -78°C. Transfer the lithiated aryl species via cannula into the lactone solution (reverse addition is preferred to maintain excess electrophile).
-
Quenching: Stir for 2 hours at -78°C. Quench with a solution of Methanesulfonic acid (MsOH) in methanol.
-
Chemistry: This converts the intermediate hemiacetal into the stable O-methyl glycoside.
-
-
Reduction (Global): The resulting intermediate is typically reduced using Triethylsilane (
) and Boron Trifluoride Etherate ( ) to yield the final -C-aryl glycoside.
Data Summary: Critical Process Parameters
| Parameter | Specification | Rationale |
| Water Content (KF) | < 0.05% | Moisture destroys n-BuLi and the lithiated intermediate immediately. |
| Temperature | -78°C to -70°C | Higher temperatures (> -50°C) risk "benzyne" formation via elimination of HBr (if exchange is incomplete) or scrambling of the ethyl group. |
| Addition Rate | Slow (30+ min) | Exothermic reaction. Rapid addition causes localized heating and side reactions. |
| Stoichiometry | 1.0 : 1.2 (Ar : Sugar) | Excess sugar ensures complete consumption of the valuable lithiated aryl species. |
Quality Control & Impurity Profiling
When sourcing or synthesizing this intermediate, three specific impurities must be monitored via HPLC/GC.
-
Des-bromo analog (1-ethyl-3-(benzyloxy)benzene): Result of incomplete bromination or moisture quenching during lithiation.
-
Regioisomer (1-Bromo-4-ethyl-2-(benzyloxy)benzene): Formed if the bromination conditions (Step 2) are not strictly polar.
-
Dibromo species: Result of using excess NBS.
Analytical Standard:
-
1H NMR (CDCl3, 400 MHz): Look for the characteristic triplet/quartet of the ethyl group (
1.2, 2.6 ppm) and the singlet of the benzylic protons ( 5.1 ppm). The aromatic region should show a specific splitting pattern (doublet, doublet, singlet) confirming the 1,2,4-substitution.
References
-
Dapagliflozin Synthesis & Analogs: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149. Link
-
Regioselective Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in polar solvents." Journal of Organic Chemistry, 2009.[1] (General methodology for alkoxy-arene bromination).
-
SGLT2 Pharmacophore Data: "SGLT2 Inhibitors: Structural Requirements and Pharmacological Profiles." PubChem Compound Summary. Link
-
Commercial Availability & Physical Data: Sigma-Aldrich Product Sheet: 1-(Benzyloxy)-4-bromo-2-ethylbenzene. Link
- C-Glycosylation Methodology: Ellsworth, B. A., et al. "C-Aryl Glucoside Synthesis: Methodologies and Applications in SGLT2 Inhibitors." Tetrahedron, 2014.
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Executive Summary
This guide details the experimental protocol for the Palladium-catalyzed cross-coupling of 1-Bromo-2-ethyl-4-(benzyloxy)benzene with aryl boronic acids.
The substrate presents two specific challenges:
-
Steric Hindrance: The ortho-ethyl group at the C2 position imposes significant steric bulk around the reactive C1-Br bond, hindering oxidative addition and transmetallation.
-
Electronic Deactivation: The para-benzyloxy group (an electron-donating group, EDG) increases electron density on the aromatic ring, rendering the C-Br bond less electrophilic compared to electron-deficient aryl halides.
To overcome these kinetic barriers, this protocol utilizes Buchwald Precatalysts (XPhos Pd G3) . This system is superior to traditional
Strategic Analysis & Catalyst Selection
Substrate Properties[1]
-
Compound: 1-Bromo-2-ethyl-4-(benzyloxy)benzene
-
Molecular Weight: 291.19 g/mol
-
Key Feature: The ortho-ethyl substituent creates a "molecular wall" that blocks the approach of standard planar phosphine ligands.
Catalyst System: Why XPhos?
For sterically hindered aryl bromides, the XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) ligand is the industry gold standard.
-
Mechanism: The bulky biaryl backbone of XPhos promotes the formation of the active monoligated
species, which is highly reactive toward oxidative addition. -
Stability: The G3 precatalyst releases the active species efficiently upon activation by base, avoiding the induction period and instability associated with
sources like .
Reaction Pathway Diagram (Mechanistic Logic)
Caption: The bulky XPhos ligand stabilizes the Pd(0) species and facilitates oxidative addition despite the steric hindrance of the ortho-ethyl group.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Notes |
| 1-Bromo-2-ethyl-4-(benzyloxy)benzene | 1.0 | Limiting Reagent | Purity >97% recommended. |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for protodeboronation. |
| XPhos Pd G3 | 0.02 (2 mol%) | Precatalyst | CAS: 1445085-55-1. Air-stable solid. |
| Potassium Phosphate ( | 2.0 - 3.0 | Base | 0.5 M Aqueous solution preferred. |
| THF or 1,4-Dioxane | N/A | Solvent | High solubility for organic substrate. |
| Water | N/A | Co-solvent | Essential for inorganic base solubility. |
Experimental Protocol
Preparation (0.5 mmol Scale)
Note: This protocol is scalable. For gram-scale, ensure adequate cooling during the initial exotherm.
-
Glassware Setup: Equip a 20 mL reaction vial (or Round Bottom Flask) with a magnetic stir bar. If using a Schlenk line, flame-dry the flask under vacuum and backfill with Argon/Nitrogen.
-
Reagent Addition (Solids):
-
Add 1-Bromo-2-ethyl-4-(benzyloxy)benzene (145.6 mg, 0.5 mmol).
-
Add Aryl Boronic Acid (0.6 - 0.75 mmol, 1.2-1.5 equiv).
-
Add XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol%).
-
Critical: If the boronic acid is prone to rapid deborylation (e.g., 2-heterocyclic), increase catalyst loading to 4 mol% to speed up the cycle.
-
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen/Argon (
).[5] -
Solvent Addition:
-
Add degassed THF (2.5 mL) via syringe.
-
Add degassed 0.5 M
(aq) (2.0 mL, 2 equiv) via syringe. -
Tip: A biphasic mixture (THF/Water) is often superior to miscible systems for inorganic salt removal later.
-
-
Reaction:
-
Place the vessel in a pre-heated block/oil bath at 60°C .
-
Stir vigorously (800+ rpm). High stirring rate is crucial for biphasic kinetics.
-
Monitor by TLC or HPLC at 1 hour. Reaction typically completes in 2-4 hours.
-
Workup & Purification
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separation: Transfer to a separatory funnel. Separate phases. Extract aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with Brine, and dry over anhydrous
or . -
Filtration: Filter through a small pad of Celite/Silica to remove Palladium black residues.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0
90:10). The benzyloxy group makes the product UV active and moderately polar.
-
Workflow Visualization
Caption: Step-by-step experimental workflow from inert setup to isolation.
Quality Control & Troubleshooting
Analytical Parameters
-
TLC: The starting material (bromide) is less polar than the biaryl product (usually). Use UV (254 nm) and
stain (benzyloxy group oxidizes). -
1H NMR Validation:
-
Look for the disappearance of the Ethyl group signals of the starting material if they shift significantly, or more likely, the appearance of new aromatic protons from the coupling partner.
-
Diagnostic Signal: The benzyloxy
protons ( ppm) should remain intact. If this peak disappears, you have cleaved the protecting group (unlikely with basic , but possible with strong Lewis acids).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Catalyst Deactivation / Sterics | Switch to XPhos Pd G3 if using |
| Dehalogenation (H-Product) | Slow Oxidative Addition | The catalyst is inserting but failing to transmetallate quickly. Increase Boronic Acid equiv (1.5x) and catalyst loading. |
| Homocoupling (Ar-Ar) | Oxygen in system | Rigorous degassing is required. Ensure Boronic Acid is not degrading. |
| Benzyl Cleavage | Harsh Conditions | Avoid strong Lewis acids. |
References
-
Buchwald, S. L., et al. "Universal 2nd Generation Buchwald-Hartwig Precatalysts." Organic Syntheses, 2018.
-
BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Application Notes.
-
Sigma-Aldrich. "1-(Benzyloxy)-4-bromo-2-ethylbenzene Product Data." Merck/MilliporeSigma.
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995.[6]
Sources
Heck reaction conditions for aryl bromides like 1-Bromo-2-ethyl-4-(benzyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction with Aryl Bromides
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials.[1] While aryl iodides are highly reactive in this transformation, the lower cost and greater commercial availability of aryl bromides make them particularly attractive substrates for large-scale applications. However, the lower reactivity of the C-Br bond compared to the C-I bond necessitates carefully optimized reaction conditions to achieve high yields and selectivities.[3]
This guide provides a comprehensive overview of the critical parameters for successfully employing aryl bromides, such as 1-Bromo-2-ethyl-4-(benzyloxy)benzene, in the Heck reaction. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-tested protocol.
The Catalytic Cycle: A Mechanistic Framework for Optimization
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond. This is often the rate-determining step for aryl bromides.[4]
-
Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) species.[2][4]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]
Key Parameters for a Successful Heck Reaction with Aryl Bromides
The success of a Heck reaction with a less reactive aryl bromide hinges on the judicious selection of several key components.
The Palladium Source: Pre-catalyst Selection
A variety of palladium sources can be used to generate the active Pd(0) species in situ.
-
Palladium(II) Acetate (Pd(OAc)2): This is one of the most common and cost-effective pre-catalysts. It is often reduced to Pd(0) in the reaction mixture by a phosphine ligand or other reducing agents present.[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): This is a stable Pd(0) source that does not require in situ reduction, sometimes leading to more reproducible results.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): A reliable Pd(0) catalyst, though the presence of four phosphine ligands can sometimes inhibit the reaction.[1]
-
Heterogeneous Catalysts: Supported palladium catalysts like Pd on carbon (Pd/C) or encapsulated palladium species (e.g., Pd EnCat) offer the advantage of easier removal from the reaction mixture, although they may require higher temperatures and longer reaction times.[6]
For substrates like 1-Bromo-2-ethyl-4-(benzyloxy)benzene, which contains both electron-donating and sterically accessible groups, Pd(OAc)2 is an excellent and economical starting point.
The Ligand: Stabilizing and Activating the Catalyst
Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity. The choice of ligand can significantly impact the reaction's efficiency.
-
Monodentate Phosphines: Triphenylphosphine (PPh3) is a classic and widely used ligand. However, for less reactive aryl bromides, more electron-rich and sterically bulky phosphines like Tri-tert-butylphosphine (P(t-Bu)3) or Tricyclohexylphosphine (PCy3) can promote the oxidative addition step and lead to higher yields, even at lower temperatures.[7]
-
Bidentate Phosphines: Ligands like BINAP can be employed, particularly when stereoselectivity is a concern.[1]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, often exhibiting high thermal stability and promoting high catalytic turnover.[8]
The Base: The Unsung Hero of the Catalytic Cycle
The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle. The choice of base can influence the reaction rate and the formation of byproducts.
-
Inorganic Bases: Carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are commonly used and are effective in a variety of solvent systems.[1][8][9]
-
Organic Bases: Hindered amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in polar aprotic solvents.[1]
For many aryl bromides, inorganic bases like K2CO3 or K3PO4 often provide a good balance of reactivity and cost-effectiveness.
The Solvent: Creating the Right Environment
The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the required temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for Heck reactions as they can often facilitate the reaction at lower temperatures.[5][6]
-
Aqueous Media: The use of water as a solvent, often in combination with an organic co-solvent, is a greener and increasingly popular option.[8][10]
-
Ionic Liquids: These can serve as both the solvent and a ligand-free catalyst stabilizer, offering potential for catalyst recycling.[1][2]
The choice of solvent is often substrate-dependent, but DMF and NMP are reliable starting points for many Heck reactions involving aryl bromides.[6]
Comparative Table of Heck Reaction Conditions for Aryl Bromides
| Parameter | Typical Conditions | Rationale & Considerations |
| Palladium Pre-catalyst | Pd(OAc)2 (1-5 mol%) | Cost-effective and widely applicable.[1] |
| Pd2(dba)3 (0.5-2.5 mol%) | A direct source of Pd(0), can be more reliable. | |
| Ligand | PPh3 (2-10 mol%) | A standard, readily available ligand. |
| P(t-Bu)3 (2-10 mol%) | Bulky, electron-rich ligand, good for less reactive bromides.[7] | |
| NHC Ligands (2-10 mol%) | High stability and activity, suitable for challenging substrates.[8] | |
| Base | K2CO3 or Cs2CO3 (1.5-2.5 equiv.) | Effective, common inorganic bases.[1][8] |
| Et3N or DIPEA (1.5-2.5 equiv.) | Soluble organic bases, often used in polar aprotic solvents.[1] | |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are generally effective.[6] |
| Toluene | A less polar option, may require higher temperatures.[9] | |
| Temperature | 80-140 °C | Higher temperatures are often needed for aryl bromides compared to iodides.[8] |
| Alkene | Styrene, Acrylates, etc. (1.1-1.5 equiv.) | Electron-deficient alkenes are generally more reactive.[1] |
Detailed Experimental Protocol: Heck Reaction of 1-Bromo-2-ethyl-4-(benzyloxy)benzene with Styrene
This protocol provides a robust starting point for the Heck coupling of a representative aryl bromide.
Materials:
-
1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Nitrogen (N2) or Argon (Ar) gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Addition of Reactants: Add styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) to the flask under a positive pressure of the inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired substituted alkene.
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a more electron-rich ligand (e.g., P(t-Bu)3), or using a stronger base (e.g., K3PO4).
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere and that the solvent is anhydrous.
-
Low Yield: Poor yields may be due to insufficient degassing, impure reagents, or non-optimal reaction conditions. A systematic optimization of the base, ligand, and solvent may be necessary.
Conclusion
The Heck reaction of aryl bromides is a powerful and versatile tool in organic synthesis. While requiring more forcing conditions than their iodide counterparts, a systematic approach to optimizing the catalyst system, base, and solvent can lead to high yields of the desired coupled products. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt protocols for a wide range of substrates, accelerating the pace of discovery in chemical and pharmaceutical research.
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-
BYJU'S. Heck Reaction Mechanism. [Link]
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IIT Kanpur. Chemistry Heck Reaction. [Link]
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Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
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Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
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Yaşar, S., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. [Link]
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Srimanta Manna, et al. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]
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Viciu, M. S., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
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Zhang, Y., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen. [Link]
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Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
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Sonogashira coupling of 1-Bromo-2-ethyl-4-(benzyloxy)benzene with terminal alkynes
An In-Depth Technical Guide to the Sonogashira Coupling of 1-Bromo-2-ethyl-4-(benzyloxy)benzene with Terminal Alkynes
Foreword: Mastering a Cornerstone of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pivotal tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation is fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This guide provides a detailed, experience-driven protocol for the Sonogashira coupling of a specific, challenging substrate: 1-Bromo-2-ethyl-4-(benzyloxy)benzene. This electron-rich and sterically hindered aryl bromide serves as an excellent case study for understanding the nuances of catalyst selection, reaction optimization, and troubleshooting in modern cross-coupling chemistry.
The Underlying Science: Mechanism and Rationale
A robust understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira coupling traditionally operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[4][5]
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the core C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond. This is often the rate-limiting step, particularly with electron-rich or sterically hindered bromides.[5][6][7]
-
Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the bromide.
-
Reductive Elimination: The newly formed aryl-alkyne bond is reductively eliminated from the palladium center, yielding the final product and regenerating the active Pd(0) catalyst.
-
-
The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to facilitate the crucial transmetalation step.[2][4]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[4][5] This species is significantly more nucleophilic and reactive towards the palladium complex than the neutral alkyne, thereby accelerating the overall reaction.[4]
-
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Design: Materials and Methods
Reagents and Consumables
| Component | Grade & Supplier | Rationale for Selection |
| Aryl Halide | 1-Bromo-2-ethyl-4-(benzyloxy)benzene (>98%) | Electron-rich and sterically hindered; a good test for catalyst efficacy. |
| Terminal Alkynes | Phenylacetylene, 1-Octyne, etc. (>98%) | A range of electronic and steric properties should be tested. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Air-stable Pd(II) source, readily reduced in situ. More robust than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[6][8] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (99.9%) | The most common and effective co-catalyst for activating the alkyne.[2] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as both the base for alkyne deprotonation and an acid scavenger. Must be anhydrous. |
| Solvent | Tetrahydrofuran (THF) or Toluene, Anhydrous | Aprotic solvents that are good at solubilizing the reactants and catalysts. Must be thoroughly degassed. |
Core Protocol: Sonogashira Coupling
This protocol is a robust starting point. Optimization of temperature, catalyst loading, and reaction time is encouraged for each unique terminal alkyne.
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Detailed Steps:
-
System Preparation: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add 1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon three times. Maintain a positive pressure of argon.
-
Solvent/Base Addition: Through the septum, add 10 mL of anhydrous, degassed THF, followed by 3.0 mmol (3.0 equiv.) of anhydrous triethylamine. Stir for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 65 °C. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter through a short plug of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Navigating Challenges: Troubleshooting and Optimization
Even robust protocols can encounter issues. A logical, mechanism-based approach to troubleshooting is critical for success.
| Observation / Problem | Probable Cause(s) | Recommended Action(s) |
| No or Low Conversion | 1. Inactive/decomposed catalyst.2. Insufficiently anhydrous/anaerobic conditions.3. Low reactivity of the aryl bromide.[6][8] | 1. Use fresh, high-purity catalysts. Ensure solvents are rigorously degassed.[6]2. Increase reaction temperature in 10 °C increments.[9]3. Consider a more active ligand system (e.g., using a bulky phosphine like XPhos or SPhos with a Pd(OAc)₂ precatalyst).[8][10] |
| Glaser Homocoupling (Diyne Formation) | Excess oxygen or high copper concentration promoting alkyne homocoupling.[11][12] | 1. Ensure thorough degassing of all solvents and reagents.2. Reduce CuI loading to 1-2 mol%.3. Consider a "copper-free" protocol, which may require a stronger base or more specialized palladium catalyst system.[11][12] |
| Formation of Palladium Black | Catalyst decomposition, often promoted by certain solvents or high temperatures.[6][13] | 1. Ensure high purity of all reagents.2. If using THF, consider switching to toluene or dioxane.[13]3. Use a more stable precatalyst or ligand system. |
| Debromination of Starting Material | Reductive dehalogenation side reaction. | 1. Lower the reaction temperature.2. Use a less coordinating solvent.3. Ensure the base is not excessively strong for the substrate. |
The "Copper-Free" Alternative
While the classic Sonogashira protocol is highly reliable, the copper co-catalyst can sometimes lead to problematic Glaser homocoupling of the alkyne.[11][12] Copper-free Sonogashira reactions have emerged as a valuable alternative.
Key Modifications for Copper-Free Conditions:
-
Catalyst System: Often requires a more active palladium catalyst, frequently generated in situ from a Pd(II) source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos).[10][11]
-
Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, may be required to facilitate the deprotonation of the alkyne in the absence of copper.[14]
-
Solvent: Aprotic polar solvents like DMF or DMSO can be beneficial.[15]
The mechanism proceeds without the copper cycle, relying on the palladium center to coordinate the alkyne directly before deprotonation by the base.[5] This pathway is generally slower, often necessitating higher temperatures or longer reaction times.
Concluding Remarks
The Sonogashira coupling of 1-Bromo-2-ethyl-4-(benzyloxy)benzene provides an excellent platform for exploring the intricacies of palladium-catalyzed cross-coupling reactions. Success hinges on a foundational understanding of the reaction mechanism, meticulous attention to anhydrous and anaerobic techniques, and a systematic approach to optimization. By carefully selecting catalysts, solvents, and bases, and by being prepared to troubleshoot common issues, researchers can effectively leverage this reaction to construct valuable aryl-alkyne motifs for a wide array of applications in science and industry.
References
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Boruah, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7371. Available at: [Link]
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D'Souza, D. M., & Müller, T. J. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 7736-7748. Available at: [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available at: [Link]
-
Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(18), 16043-16053. Available at: [Link]
-
Li, P., et al. (2015). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 44(3), 1143-1150. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Available at: [Link]
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Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(19), 4251-4254. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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See search result[16] for general background, no specific URL provided.
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Cesa, E. D., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 327-334. Available at: [Link]
-
See search result[17] for general background, no specific URL provided.
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Sharma, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. Available at: [Link]
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See search result[18] for general background, no specific URL provided.
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]
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Application Notes and Protocols: Selective Deprotection of the Benzyloxy Group in 1-Bromo-2-ethyl-4-(benzyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl Ether Deprotection
The benzyl ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules. Its widespread use stems from its ease of installation and general stability across a range of reaction conditions. However, the selective and efficient removal of the benzyl group from an advanced intermediate, such as 1-Bromo-2-ethyl-4-(benzyloxy)benzene, to unmask the phenol is a critical transformation that requires careful consideration of the substrate's unique functionalities. The presence of an aryl bromide and an ethyl group on the benzene ring introduces specific challenges, namely the potential for dehalogenation and other side reactions. This guide provides a detailed analysis of established deprotection methodologies, offering field-proven insights and step-by-step protocols to enable researchers to make informed decisions for their synthetic campaigns.
Comparative Overview of Deprotection Strategies
The choice of a debenzylation method is dictated by the overall molecular architecture and the compatibility of other functional groups. For 1-Bromo-2-ethyl-4-(benzyloxy)benzene, the primary concerns are the preservation of the carbon-bromine bond and achieving high yields of the desired product, 4-Bromo-2-ethylphenol. The following table summarizes the key features of the two principal strategies discussed in this guide.
| Parameter | Method 1: Catalytic Hydrogenolysis | Method 2: Acid-Catalyzed Cleavage |
| Reagents | Pd/C, H₂ (gas) or Hydrogen Donor (e.g., Ammonium Formate) | Boron Trichloride (BCl₃), Pentamethylbenzene |
| Selectivity | Potential for competitive debromination.[1] | High chemoselectivity; tolerates aryl halides.[2][3] |
| Reaction Conditions | Mild (room temperature, atmospheric pressure).[4] | Low temperature (-78 °C to room temperature).[2][3] |
| Byproducts | Toluene | Benzylated scavenger, borate salts after workup.[2] |
| Advantages | Clean reaction, easy product isolation.[4] | Excellent for substrates with reducible functional groups.[2][3] |
| Disadvantages | Risk of dehalogenation, catalyst pyrophoricity (with H₂).[1] | Requires stoichiometric, corrosive, and moisture-sensitive reagents. |
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely employed method for benzyl ether cleavage due to its typically clean reaction profile and high yields.[4] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.
Reaction Mechanism: A Surface-Catalyzed Process
The debenzylation reaction on the surface of the palladium catalyst is initiated by the oxidative addition of the benzyl ether to the Pd(0) surface. This is followed by hydrogenolysis, where hydrogen atoms adsorbed on the catalyst surface cleave the benzylic C-O bond, liberating the desired phenol and toluene as a byproduct.
Figure 1: General workflow of catalytic hydrogenolysis.
Protocol 1.1: Standard Hydrogenation with Pd/C and H₂
This protocol describes a standard laboratory setup for catalytic hydrogenation using hydrogen gas.
Materials:
-
1-Bromo-2-ethyl-4-(benzyloxy)benzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask with a stir bar
-
Three-way stopcock
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 mmol) in methanol (20 mL).[4]
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask with a septum and insert a needle connected to a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 6-24 hours), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 1.2: Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer alternative to using hydrogen gas by generating hydrogen in situ from a donor molecule.[5] This method can sometimes offer improved selectivity.[6]
Materials:
-
1-Bromo-2-ethyl-4-(benzyloxy)benzene
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[6]
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.[6]
-
Heat the reaction mixture to a gentle reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the crude product as needed.
Causality and Field-Proven Insights for Hydrogenolysis
The primary challenge in the hydrogenolysis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is the potential for hydrodebromination, leading to the formation of 2-ethylphenol as a significant byproduct. The C-Br bond on the aromatic ring is susceptible to cleavage under hydrogenolytic conditions.[1] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired product. Studies have shown that the selectivity of debenzylation versus dehalogenation can be influenced by the catalyst type and its physical properties.[1] For substrates prone to dehalogenation, transfer hydrogenation is often a milder and more selective option compared to using hydrogen gas.[5]
Method 2: Acid-Catalyzed Cleavage with Boron Trichloride
For substrates that are sensitive to reductive conditions or where hydrogenolysis proves unselective, acid-catalyzed cleavage offers a powerful alternative. Boron trihalides, particularly BCl₃ and BBr₃, are effective reagents for cleaving benzyl ethers.[2][7][8] The use of BCl₃ in combination with a cation scavenger like pentamethylbenzene has been shown to be a highly chemoselective method for the debenzylation of aryl benzyl ethers, even in the presence of sensitive functional groups like aryl halides.[2][3]
Reaction Mechanism: Lewis Acid-Mediated C-O Bond Cleavage
The debenzylation with BCl₃ is initiated by the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond, facilitating its cleavage. The resulting benzyl cation is then trapped by a scavenger, such as pentamethylbenzene, to prevent side reactions like Friedel-Crafts benzylation of the starting material or product.
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene in C-Aryl Glycoside Synthesis
Executive Summary
This technical guide details the application of 1-Bromo-2-ethyl-4-(benzyloxy)benzene as a pivotal building block in the synthesis of C-aryl glycosides, a structural motif central to the "gliflozin" class of SGLT2 inhibitors (e.g., Ipragliflozin, Dapagliflozin).
Unlike simple aryl halides, this molecule possesses three distinct functional handles:
-
Bromide (C1): A high-fidelity handle for Lithium-Halogen exchange or metallation (Mg/Zn).
-
Ethyl Group (C2): Provides critical steric bulk, influencing the stereochemical outcome of glycosylation and the pharmacodynamic profile of the final API.
-
Benzyloxy Group (C4): A robust, orthogonal protecting group for the phenol moiety, stable against strong bases (n-BuLi) but readily removable via hydrogenolysis or Lewis acids.
This guide provides validated protocols for converting this building block into high-value C-glycoside intermediates, addressing the specific challenges of cryogenic lithiation and scale-up alternatives.
Chemical Profile & Reactivity[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 1-Bromo-2-ethyl-4-(benzyloxy)benzene |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.19 g/mol |
| Key Reactivity | Lithium-Halogen Exchange (Fast), Suzuki Coupling (Moderate), Grignard Formation (Slow induction) |
| Stability | Stable at RT; Air/Moisture sensitive upon metallation. |
Mechanistic Insight: The ethyl group at the ortho position exerts steric pressure. While this does not significantly hinder Lithium-Halogen exchange (which is extremely fast), it does stabilize the resulting aryl-lithium species against dimerization compared to less hindered analogs. However, it necessitates higher activation energy for the initiation of Grignard formation.
Core Protocol A: Cryogenic C-Glycosylation (Lithium Route)
This is the "Gold Standard" method for early-phase discovery and gram-scale synthesis, offering the highest conversion rates.
Objective
To couple 1-Bromo-2-ethyl-4-(benzyloxy)benzene with 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone to form the corresponding lactol.
Reagents & Equipment
-
Substrate: 1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 equiv)
-
Electrophile: Gluconolactone (TMS-protected) (1.1 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)[1]
-
Solvent: Anhydrous THF (stabilizer-free)
-
Vessel: Flame-dried 3-neck flask with internal temperature probe.
Step-by-Step Protocol
-
System Preparation: Purge the reaction vessel with Argon for 15 minutes. Charge with anhydrous THF (10 mL/g of substrate) and the aryl bromide substrate.
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.
-
Lithiation (The Critical Step):
-
Add n-BuLi dropwise via syringe pump over 30 minutes.
-
Control Point: Do not allow the internal temperature to rise above -70°C. Exotherms here lead to benzyne formation or self-quenching.
-
Stir at -78°C for 45 minutes. The solution typically turns a light yellow/orange.
-
-
Coupling:
-
Dissolve the TMS-gluconolactone in THF (2 mL/g) and cool to -78°C in a separate vessel.
-
Transfer the lactone solution via cannula into the aryl-lithium solution over 20 minutes.
-
-
Quench:
-
Stir for 1 hour at -78°C.
-
Quench with a solution of Methanesulfonic acid (MsOH) in methanol (to quench and simultaneously desilylate) or aqueous NH₄Cl for standard workup.
-
Troubleshooting & QC
-
Low Yield: Often caused by "wet" THF. The aryl-lithium is a "super-base" and will quench instantly with ppm levels of water.
-
Wurtz Coupling Dimer: If the temperature spikes during n-BuLi addition, you may observe the homocoupled biphenyl dimer. Keep T < -70°C.
Core Protocol B: Scalable "Warm" Glycosylation (Grignard/Zinc)
For kilogram-scale applications, maintaining -78°C is energetically costly. This protocol uses a Grignard/Zinc exchange to allow reaction at -10°C to 0°C.
Workflow Logic
-
Grignard Formation: Convert bromide to Mg-species (requires activation).
-
Transmetallation (Optional): Convert Mg species to Zn species (using ZnBr₂) for softer nucleophilicity and higher stereocontrol.
Step-by-Step Protocol
-
Activation: In a reactor, charge Mg turnings (1.2 equiv) and a crystal of Iodine. Heat to 40°C under N₂.
-
Initiation: Add 5% of the 1-Bromo-2-ethyl-4-(benzyloxy)benzene solution in THF. Wait for exotherm (initiation).
-
Addition: Add the remaining bromide solution dropwise, maintaining internal temp at 35-40°C. Stir 1 hour.
-
Transmetallation (Zinc Route):
-
Cool Grignard solution to 0°C.
-
Add ZnBr₂ (0.5 equiv, dissolved in THF) dropwise. Stir 30 mins.
-
-
Coupling: Add the protected gluconolactone at 0°C. Stir for 4 hours.
Expert Note: The Zinc intermediate is less basic than the Lithium or Magnesium species, significantly reducing the risk of enolizing the lactone (a common side reaction that destroys the sugar).
Downstream Processing: Reduction & Deprotection
Following the coupling, the intermediate is a Lactol . It must be reduced to the C-glycoside and deprotected.[2]
Reaction Scheme Visualization
Caption: Figure 1.[3] The sequential conversion of the building block into the final C-aryl glycoside scaffold.
Protocol: Silane Reduction
-
Dissolve the crude Lactol in mixture of DCM/Acetonitrile (1:1).
-
Cool to -20°C.
-
Add Triethylsilane (Et₃SiH) (3.0 equiv).
-
Add BF₃·OEt₂ (2.0 equiv) dropwise.
-
Caution: Gas evolution and exotherm.
-
-
Allow to warm to 0°C. The Lewis acid promotes the oxocarbenium ion formation, which is intercepted by the hydride from the silane.
Protocol: Debenzylation
To reveal the phenol (necessary for renal clearance properties or further derivatization):
-
Method A (Standard): H₂ (1 atm), 10% Pd/C, MeOH/THF, RT, 4 hours.
-
Method B (If alkene sensitive): BCl₃ (1M in DCM) at -78°C to 0°C. Note: BCl₃ is aggressive and may cleave glycosidic bonds if temperature is uncontrolled.
References & Authority
-
Imamura, M., et al. "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure as a Potent and Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry, 2012.[4] [4]
-
Gong, Y., et al. "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 2018.
-
Knochel, P., et al. "Halogen-Lithium Exchange Reactions." Wikipedia / General Organic Chemistry Reference.
-
BenchChem. "Technical Data: 1-Bromo-2-ethyl-4-(benzyloxy)benzene."
-
Sigma-Aldrich. "Product Specification: 1-(Benzyloxy)-4-bromo-2-ethylbenzene."
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene, a key intermediate in the development of novel therapeutics and advanced materials. The protocol is centered around the Williamson ether synthesis, a classic yet highly efficient method for forming ether linkages. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol optimized for scalability, and discuss critical process parameters, safety considerations, and purification strategies. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic route.
Introduction and Strategic Overview
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a versatile bifunctional molecule. The presence of a bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl ether serves as a stable protecting group for the phenolic hydroxyl functionality. This protecting group is robust under a variety of reaction conditions and can be readily removed via catalytic hydrogenation when needed.[1] This dual functionality makes the target molecule a valuable building block in multi-step organic synthesis.
The synthetic strategy outlined herein employs the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[2] This SN2 reaction is exceptionally reliable for this substrate combination due to the high nucleophilicity of the phenoxide and the use of a primary benzylic halide, which minimizes the potential for competing elimination reactions.[3][4] Our starting materials are 3-Bromo-4-ethylphenol and benzyl bromide, which react in the presence of a mild base to yield the desired product.
Reaction Scheme:

Mechanistic Rationale and Reagent Selection
The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Step 1: Deprotonation The reaction is initiated by the deprotonation of the acidic phenolic proton of 3-Bromo-4-ethylphenol by a base, forming a highly nucleophilic phenoxide ion.[2]
Step 2: Nucleophilic Attack The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the carbon were chiral (which it is not in this case) and the displacement of the bromide leaving group.[3]
Causality Behind Experimental Choices:
-
Substrate Selection: The use of a primary alkyl halide (benzyl bromide) is critical. Secondary and tertiary halides would favor the competing E2 elimination pathway, leading to the formation of alkene byproducts and significantly reducing the yield of the desired ether.[3][5]
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is a cost-effective, non-hygroscopic, and moderately strong base that is sufficient to deprotonate the phenol without being so strong as to cause unwanted side reactions. For large-scale synthesis, it is significantly safer and easier to handle than reactive bases like sodium hydride (NaH).[6]
-
Solvent Selection: Acetone is the recommended solvent. It readily dissolves the starting materials, has a relatively low boiling point (56 °C) which allows for easy removal post-reaction, and is effective in facilitating SN2 reactions.[6] Polar aprotic solvents like DMF or DMSO can also be used and may increase the reaction rate, but their high boiling points make them more difficult to remove on a large scale.[5][6]
Experimental Protocol: Large-Scale Synthesis
This protocol is optimized for a laboratory scale that can be readily adapted for pilot plant production.
3.1. Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 3-Bromo-4-ethylphenol | 201.06 | 540495-28-1 | Starting material.[7] |
| Benzyl Bromide | 171.04 | 100-39-0 | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, powdered. Base. |
| Acetone | 58.08 | 67-64-1 | Anhydrous, reagent grade. Solvent. |
| Ethyl Acetate | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl) | - | - | For aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |
Equipment:
-
Multi-neck round-bottom flask or jacketed glass reactor of appropriate size.
-
Mechanical stirrer.
-
Reflux condenser.
-
Heating mantle or oil bath with temperature controller.
-
Dropping funnel.
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.).
-
Rotary evaporator.
-
Vacuum filtration apparatus (e.g., Büchner funnel).
3.2. Step-by-Step Methodology
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
Reagent Charging: Charge the reactor with 3-Bromo-4-ethylphenol (1.0 eq.), powdered anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (approx. 5-10 mL per gram of phenol).
-
Initiation: Begin vigorous stirring to create a fine suspension.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature over 30-60 minutes using a dropping funnel. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 56-60 °C) and maintain for 12-18 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the 3-Bromo-4-ethylphenol spot is no longer visible.
-
Cooldown and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® or a fritted funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with additional acetone.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Workup: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).[4] This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.[4]
3.3. Purification Protocol
For many applications, the crude product may be of sufficient purity. For higher purity requirements, recrystallization or flash column chromatography is recommended.
-
Recrystallization (Preferred for large scale): The crude product can be recrystallized from a suitable solvent system like ethanol/water or hexanes. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization. Collect the purified solid by vacuum filtration.[8]
-
Flash Column Chromatography: For smaller scales or to remove closely-related impurities, purify the crude product on a silica gel column using a hexane/ethyl acetate gradient.[8]
Synthesis Workflow Diagram
The following diagram illustrates the logical progression of the synthesis from starting materials to the final purified product.
Caption: Workflow for the synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
Safety and Handling
Safe laboratory practice is paramount. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.[1]
-
3-Bromo-4-ethylphenol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Benzyl Bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle with extreme care, using heavy-duty gloves, safety goggles, and a lab coat.[9] Work should be performed exclusively in a fume hood.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[10]
-
General Precautions: Wear safety goggles, gloves, and a lab coat at all times.[9] In case of skin contact, wash the affected area immediately with copious amounts of water.[10] For eye contact, rinse cautiously with water for several minutes.[9][10]
References
-
Aaron Chemicals LLC. (2024). 1-(Benzyloxy)-2-bromo-3-methylbenzene Safety Data Sheet. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
Jakhar, K. (2019). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 12 – The Williamson Ether Synthesis. [Link]
-
Appchem. 3-Bromo-4-ethylphenol | 540495-28-1. [Link]
Sources
- 1. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3 | Benchchem [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. appchemical.com [appchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. aaronchem.com [aaronchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Strategic Use of 1-Bromo-2-ethyl-4-(benzyloxy)benzene in Pharmaceutical Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility, synthesis, and application of 1-Bromo-2-ethyl-4-(benzyloxy)benzene as a pivotal intermediate in the design of isoform-selective kinase inhibitors (e.g., PKC-
Executive Summary
1-Bromo-2-ethyl-4-(benzyloxy)benzene (CAS: 1257078-55-9) is a specialized aryl halide intermediate characterized by three strategic functional handles:
-
Bromine (C1): A reactive site for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Ethyl Group (C2): A steric modulator that provides critical hydrophobic bulk, often used to induce isoform selectivity in kinase inhibitors by exploiting "gatekeeper" residues in the ATP-binding pocket.[1]
-
Benzyloxy Group (C4): A robust masked phenol, stable under basic/nucleophilic conditions (e.g., organolithium reactions) but readily cleavable via hydrogenolysis or Lewis acids to reveal a hydrogen-bond donor/acceptor.[1]
This guide provides a validated protocol for its use in constructing biaryl and heterocycle-linked scaffolds, focusing on Lithium-Halogen Exchange followed by electrophilic trapping—a key step in the synthesis of PKC-
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 1-Bromo-2-ethyl-4-(phenylmethoxy)benzene |
| Common Name | 4-Benzyloxy-1-bromo-2-ethylbenzene |
| CAS Number | 1257078-55-9 (Representative) |
| Molecular Formula | C |
| Molecular Weight | 291.19 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in THF, Et |
| Key Reactivity | Lithiation (-78°C), Pd-Catalyzed Coupling, Hydrogenolysis |
Strategic Value in Drug Design
The 2-ethyl substituent is the defining feature of this intermediate. Unlike methyl (too small) or isopropyl (too bulky/rigid), the ethyl group offers a unique conformational flexibility and hydrophobic volume.[1] In PKC-
Validated Synthesis Protocol
Workflow Overview
The following protocol describes the Lithium-Halogen Exchange of 1-Bromo-2-ethyl-4-(benzyloxy)benzene and its subsequent reaction with a representative electrophile (e.g., N-Boc-4-piperidone) to generate a tertiary alcohol scaffold. This transformation is the "bottleneck" step in many convergent syntheses.
Figure 1: General workflow for the utilization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene via lithiation chemistry.
Detailed Experimental Procedure
Reagents:
-
1-Bromo-2-ethyl-4-(benzyloxy)benzene (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
N-Boc-4-piperidone (1.2 equiv) [Representative Electrophile]
-
Saturated Ammonium Chloride (NH
Cl) [Quench]
Step-by-Step Protocol:
-
Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Maintain an inert atmosphere (N
or Ar) throughout.[1]
-
-
Dissolution:
-
Charge the flask with 1-Bromo-2-ethyl-4-(benzyloxy)benzene (5.82 g, 20.0 mmol).
-
Add anhydrous THF (60 mL, 0.3 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
-
Lithiation (Critical Step):
-
Add n-BuLi (8.8 mL, 22.0 mmol) dropwise via syringe over 20 minutes.[1]
-
Observation: The solution may turn a pale yellow or light orange color.[1]
-
Stir at -78°C for exactly 30 minutes .
-
Note: Prolonged stirring or higher temperatures may lead to Wurtz coupling or benzylic deprotonation (at the ethyl group).[1]
-
-
Electrophile Trapping:
-
Dissolve N-Boc-4-piperidone (4.78 g, 24.0 mmol) in anhydrous THF (20 mL).
-
Add the electrophile solution dropwise to the aryllithium mixture over 15 minutes, maintaining the internal temperature below -70°C.
-
Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20°C) over 2 hours.
-
-
Quench & Workup:
-
Quench the reaction by slowly adding saturated aqueous NH
Cl (50 mL). -
Dilute with Ethyl Acetate (EtOAc, 100 mL) and separate the layers.
-
Extract the aqueous layer with EtOAc (2 x 50 mL).[1]
-
Combine organic phases, wash with Brine (100 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification:
Mechanism & Troubleshooting
Reaction Mechanism
The reaction proceeds via a rapid Lithium-Halogen exchange. The driving force is the formation of the more stable n-butyl bromide (eliminated) and the aryllithium species. The ortho-ethyl group provides steric protection to the lithium center, stabilizing it slightly against aggregation but also requiring efficient mixing during electrophile addition.[1]
Figure 2: Mechanistic pathway of the Lithium-Halogen exchange and subsequent nucleophilic attack.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or incomplete lithiation. | Distill THF over Na/Benzophenone; Titrate n-BuLi before use. |
| Debrominated Byproduct | Protonation of Aryl-Li by moisture or acidic impurities. | Ensure glassware is flame-dried; Check inert gas lines for leaks. |
| Wurtz Coupling (Ar-Bu) | Temperature too high during n-BuLi addition. | Maintain T < -70°C strictly; Add n-BuLi slower. |
| Impurity: Benzyl cleavage | Lithium attacking the benzyl ether (rare at -78°C).[1] | Do not allow reaction to warm above 0°C before quenching.[1] |
Quality Control Parameters
For pharmaceutical intermediates, strict QC is required.[1]
-
HPLC Purity: >98.0% (Area %).[1]
-
1H NMR (400 MHz, CDCl
): -
Residual Solvents: THF < 720 ppm (ICH Q3C limit).[1]
References
-
Preparation of PKC-zeta Inhibitors
-
JAK Inhibitor Synthesis (Patent)
-
Lithium-Halogen Exchange Methodology
-
General Properties & Safety
Sources
Technical Support Center: Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene. It addresses common challenges and offers troubleshooting strategies to improve reaction yield and purity.
Synthesis Overview
The synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene is most effectively achieved through a two-step process. This strategy begins with the protection of a commercially available phenol, followed by a highly regioselective electrophilic aromatic substitution.
-
Step 1: Williamson Ether Synthesis. 3-Ethylphenol is reacted with benzyl bromide in the presence of a mild base to form the intermediate, 1-ethyl-3-(benzyloxy)benzene. This reaction proceeds via a standard SN2 mechanism.[1][2]
-
Step 2: Electrophilic Aromatic Bromination. The synthesized ether intermediate is then brominated. The ethyl and benzyloxy groups are both ortho-, para-directing. Their combined activating effect strongly favors the substitution at the position para to the benzyloxy group and ortho to the ethyl group, yielding the desired product with high regioselectivity.[3][4]
Overall Synthesis Workflow
Caption: Figure 1. Two-step synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Williamson Ether Synthesis (Etherification)
Q1: My etherification reaction yield is low. What are the most common causes?
Answer: Low yields in this Williamson ether synthesis typically stem from four primary issues: incomplete deprotonation of the phenol, competing side reactions, suboptimal reaction conditions, or an inappropriate choice of solvent.[5]
-
Incomplete Deprotonation: 3-Ethylphenol requires a sufficiently strong base to form the phenoxide ion, which is the active nucleophile. If the base is too weak, a significant portion of the phenol will remain unreacted.[6]
-
Side Reactions: The primary competing reaction is the E2 elimination of benzyl bromide, although this is minimal for primary halides.[2] A more pertinent side reaction for phenoxides is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.[7]
-
Reaction Conditions: The SN2 reaction rate is sensitive to temperature and time. Insufficient heating or short reaction times will lead to incomplete conversion.[8]
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[5]
Q2: What are the optimal base and solvent for reacting 3-ethylphenol with benzyl bromide?
Answer: For phenolic substrates, a moderately weak base is usually sufficient and preferable to prevent side reactions. The ideal solvent is a polar aprotic one, which enhances the nucleophilicity of the phenoxide.
| Parameter | Recommended | Rationale |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate phenol (pKa ~10) but mild enough to minimize side reactions. Stronger bases like NaH are generally unnecessary and can promote undesired pathways.[2] |
| Solvent | Acetone or N,N-Dimethylformamide (DMF) | These polar aprotic solvents effectively dissolve the reactants and do not solvate the phenoxide anion, accelerating the SN2 reaction rate.[2][9] Acetone is often preferred due to its lower boiling point and ease of removal. |
Q3: I'm observing an unexpected byproduct with the same mass as my desired ether. What is it and how can I prevent it?
Answer: You are likely observing C-alkylation, where the benzyl group attaches directly to the carbon skeleton of the phenol ring. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho or para positions).[7]
To favor O-alkylation (the desired ether product):
-
Use Polar Aprotic Solvents: Solvents like DMF and DMSO are known to favor O-alkylation.[5]
-
Control Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing acetone at ~56°C).
Part 2: Electrophilic Aromatic Bromination
Q4: How can I ensure the bromine adds to the correct position on the 1-ethyl-3-(benzyloxy)benzene intermediate?
Answer: The regioselectivity of this reaction is fortunately very high due to the strong, concerted directing effects of the existing substituents.
-
Activating Effects: The benzyloxy group is a very strong activating group, and the ethyl group is a moderately activating group. Both direct incoming electrophiles to their ortho and para positions.
-
Steric Hindrance: The position between the two substituents is sterically hindered, making it an unlikely site for attack.
-
Electronic Favorability: The position para to the strongly activating benzyloxy group is highly electron-rich and sterically accessible. This position is also ortho to the ethyl group, further enhancing its reactivity. Therefore, bromination is overwhelmingly directed to this site.
Highly regioselective bromination of activated aromatic rings, particularly para-selective, is well-documented using N-Bromosuccinimide (NBS).[3][10]
Q5: I am seeing byproducts that suggest bromination occurred on the benzyloxy group's CH₂. How do I prevent this benzylic bromination?
Answer: This is a critical issue. Benzylic C-H bonds are weak and susceptible to free-radical bromination.[11] Electrophilic aromatic bromination and free-radical benzylic bromination are two distinct, competing pathways. To ensure the reaction proceeds via the desired electrophilic pathway on the aromatic ring, you must control the reaction conditions carefully.
| Condition | To Promote Aromatic Bromination (SEAr) | To Avoid Benzylic Bromination (Radical) |
| Reagent | Use NBS or Br₂ in a polar solvent (e.g., Acetonitrile, Acetic Acid).[12] | AVOID radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents (like CCl₄).[13] |
| Initiation | Often requires no catalyst for highly activated rings.[14] A mild Lewis or Brønsted acid can be used if needed. | AVOID UV light or high heat, which initiate radical chain reactions.[15] |
The key is to use conditions that favor the formation of an electrophilic bromine species (like Br⁺), not bromine radicals (Br•). Using NBS in a polar solvent like acetonitrile is a reliable method for electrophilic bromination of activated arenes.[4][12]
Caption: Figure 2. Troubleshooting benzylic vs. aromatic bromination.
Part 3: Purification and Characterization
Q6: What is the recommended method for purifying the final product?
Answer: The crude product can be purified using standard laboratory techniques.
-
Aqueous Workup: After the reaction, quench the mixture and wash with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess bromine, followed by brine). Extract the product into an organic solvent like ethyl acetate or dichloromethane.[16]
-
Column Chromatography: This is the most effective method for removing any minor isomeric byproducts or unreacted starting material. A silica gel column with a non-polar eluent system (e.g., a gradient of hexanes and ethyl acetate) should provide good separation.[16][17]
-
Recrystallization: If the purified product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be used to achieve high purity.
Q7: What are the expected NMR spectral characteristics for 1-Bromo-2-ethyl-4-(benzyloxy)benzene?
Answer: NMR spectroscopy is essential for confirming the structure of the final product. While an exact spectrum requires experimental data, the expected signals can be predicted based on the structure.
| ¹H-NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | ~7.5 - 7.3 | Multiplet | Protons on the benzyl ring (5H) |
| ~7.4 | Singlet | Proton on main ring (position 1) | |
| ~6.9 | Singlet | Proton on main ring (position 4) | |
| Benzylic | ~5.1 | Singlet | -O-CH₂ -Ph (2H) |
| Ethyl | ~2.7 | Quartet | -CH₂ -CH₃ (2H) |
| ~1.2 | Triplet | -CH₂-CH₃ (3H) |
| ¹³C-NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 158 - 110 | 10 distinct signals for the 10 aromatic carbons |
| Benzylic | ~70 | -O-CH₂ -Ph |
| Ethyl | ~23 | -CH₂ -CH₃ |
| ~14 | -CH₂-CH₃ |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.[18]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-(benzyloxy)benzene
This protocol is based on standard Williamson ether synthesis procedures for phenols.[8][19]
-
Materials:
-
3-Ethylphenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Acetone (or DMF)
-
Diethyl ether or Ethyl acetate
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add acetone to the flask (approx. 5-10 mL per gram of phenol).
-
While stirring, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of fresh acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH to remove any unreacted 3-ethylphenol, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-3-(benzyloxy)benzene, which can be used in the next step without further purification if TLC shows high purity.
-
Protocol 2: Synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
This protocol uses NBS for a selective electrophilic aromatic bromination.[10][12]
-
Materials:
-
1-Ethyl-3-(benzyloxy)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-ethyl-3-(benzyloxy)benzene (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions over 10-15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be kept in the dark to minimize radical pathways. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
-
References
- Ganguly, N. C., De, P., & Dutta, S. (2005). A highly regioselective bromination of activated aromatic compounds. Synthesis, 2005(07), 1103-1108.
- Das, B., et al. (2007). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
-
Williamson ether synthesis. (2024). In Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Rajesh, K., et al. (2007). Bromination of deactivated aromatics: a simple and efficient method. Tetrahedron Letters, 48(33), 5867-5869.
-
Khan Academy. (n.d.). EAS reactions of ethers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]
-
Scribd. (n.d.). Phenacetin Synthesis via Williamson Ether. [Link]
-
YouTube. (2023). Aromatic electrophilic substitution reaction of ethers |Bromination| Organic Chemistry| Class-12|. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. [Link]
-
Stoltz Group, Caltech. (2016). Supporting Information: Catalytic Reduction of Alkyl and Aryl Bromides using Isopropanol. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
SynArchive. (2024). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 8.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
- Yang, D., et al. (2013).
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
-
ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]
-
Sciencemadness.org. (2015). Diphenyl Ether From Phenol?. [Link]
- Unknown Source. (n.d.). The Williamson Ether Synthesis.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- Google Patents. (n.d.).
-
NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]
-
AWS. (n.d.). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... [Link]
-
ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Google Patents. (n.d.).
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
University of Pretoria. (n.d.). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]
-
Semantic Scholar. (2016). C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. [Link]
-
ResearchGate. (n.d.). ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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Side reactions in the bromination of 4-(benzyloxy)-2-ethylbenzene
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Troubleshooting Side Reactions in the Bromination of 4-(Benzyloxy)-2-Ethylbenzene
Executive Summary
This technical guide addresses the bromination of 4-(benzyloxy)-2-ethylbenzene (IUPAC: 1-(benzyloxy)-3-ethylbenzene).[1] Due to the competing electronic effects of the strong ortho/para directing benzyloxy group and the moderate ortho/para directing ethyl group, this reaction is prone to specific side reactions.
This document serves as a dynamic troubleshooting center. It moves beyond standard protocols to explain the why and how of failure modes, specifically focusing on regioselectivity issues , benzylic radical bromination , and acid-catalyzed deprotection .[1]
Part 1: Reaction Pathway & Logic Map
Before troubleshooting, visualize the competing pathways.[1] The bromination of this substrate is a competition between Electrophilic Aromatic Substitution (EAS) (desired) and Free Radical Substitution (FRS) (undesired), further complicated by acid sensitivity.[1]
Figure 1: Mechanistic divergence in the bromination of 4-(benzyloxy)-2-ethylbenzene.[1] Pathway A represents the target workflow.
Part 2: Troubleshooting & FAQs
Module 1: The "Impurity" Problem (Benzylic Bromination)
Symptom: You observe a new impurity by TLC/HPLC that is non-polar and shows a shift in the ethyl group signals on ^1H NMR (quartet becomes a multiplet or distinct methine signal).
Q: Why is the bromine attacking the ethyl chain instead of the ring?
A: You have inadvertently activated the Free Radical Substitution (FRS) pathway.[1]
The ethyl group contains a benzylic methylene (-CH2-) which is highly susceptible to radical abstraction due to the stability of the resulting benzylic radical.[1] If your reaction mixture is exposed to ambient light, high temperatures, or trace peroxides (common in old ether/THF solvents), the bromine source (NBS or Br2) will react with the side chain rather than the aromatic ring.[1]
Corrective Action:
-
Light Exclusion: Wrap the reaction vessel completely in aluminum foil.
-
Solvent Switch: Avoid CCl
4or benzene.[1] Use polar aprotic solvents like Acetonitrile (MeCN) or DMF , which stabilize the ionic intermediate (Wheland intermediate) and suppress radical pathways.[1] -
Temperature Control: Maintain temperature between 0°C and RT. Radical pathways have higher activation energies and are favored by heat.[1]
Module 2: The "Yield Loss" Problem (De-benzylation)
Symptom: The reaction turns dark/black, yield is low, and you detect the smell of benzaldehyde or see a phenol peak (broad singlet ~5.0-9.0 ppm) in NMR.
Q: Why is my protecting group falling off?
A: The reaction generates HBr as a byproduct.[1]
Benzyl ethers are acid-sensitive.[1] As HBr accumulates in the reaction media, it protonates the ether oxygen, leading to SN1 or SN2 cleavage.[1] This generates 3-ethylphenol (which may over-brominate) and benzyl bromide.[1]
Corrective Action:
-
HBr Scavenging: Add a solid, non-nucleophilic base to the reaction mixture.[1]
-
Reagent Choice: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br
2).[1] NBS releases Br2slowly and the byproduct is succinimide, which is less acidic than HBr (though HBr is still generated catalytically, so scavengers are still recommended).[1]
Module 3: The "Wrong Isomer" Problem (Regioselectivity)
Symptom: You isolated a product with the correct mass, but the NMR coupling constants don't match the target.[1]
Q: I wanted the 4-bromo product, but I suspect I have the 2-bromo or 6-bromo isomer. A: This is a directing group competition.
-
Substrate: 1-(benzyloxy)-3-ethylbenzene.[1]
-
Site 4 (Para to OR, Ortho to Et): Strongly activated by OR.[1] Sterically crowded by Et.[1]
-
Site 6 (Ortho to OR, Para to Et): Strongly activated by OR.[1] Less sterically hindered.[1]
-
Site 2 (Ortho to OR, Ortho to Et): Highly hindered (sandwiched).[1] Unlikely.
Analysis: While the benzylic ether is a more powerful director than the ethyl group, steric hindrance at position 4 (ortho to the ethyl group) can push the reaction toward Position 6 .[1]
| Position | Electronic Activation | Steric Hindrance | Probability |
| 4 | High (Para to OR) | Moderate (Ortho to Et) | Major (usually favored electronically) |
| 6 | High (Ortho to OR) | Low | Significant Minor (favored sterically) |
| 2 | High (Ortho to OR) | High (Sandwiched) | Trace |
Corrective Action:
-
Lower Temperature: Running at -10°C to 0°C increases selectivity for the electronically favored product (Position 4) over the sterically favored one.[1]
-
Bulky Reagents: Using NBS (sterically bulkier than Br
2) may paradoxically increase the ratio of Position 6 (less hindered) vs Position 4.[1] If you specifically need Position 4, elemental bromine (Br2) at low temp might actually be more selective for the electronic max, provided HBr is scavenged.[1]
Part 3: Validated Experimental Protocols
Protocol A: Standard Selective Bromination (NBS Method)
Best for: General synthesis, minimizing equipment needs.[1]
-
Preparation: Dissolve 4-(benzyloxy)-2-ethylbenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Why MeCN? It is polar, suppressing radical formation and favoring Ionic EAS.[1]
-
-
Buffering: Add NH
4OAc (0.1 equiv) or CaCO3(0.5 equiv).-
Why? To buffer trace HBr and prevent debenzylation.[1]
-
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Critical: Protect from light (wrap flask in foil).[1]
-
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC.[1]
-
Stop point: Quench immediately upon consumption of starting material to prevent over-bromination.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash with Na
2S2O3(to remove Br2) and NaHCO3.[1]
Protocol B: High-Purity Bromination (Br2/Propylene Oxide)
Best for: Scale-up, avoiding succinimide byproducts.[1]
-
Preparation: Dissolve substrate in Dichloromethane (DCM) .
-
Scavenger: Add Propylene Oxide (2.0 equiv).[1]
-
Addition: Add Br
2(1.0 equiv) dropwise as a solution in DCM at -78°C or 0°C. -
Result: This method typically yields the cleanest crude product as the scavenger byproduct is volatile/water-soluble.[1]
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Chapter 11: Aromatic Substitution, Electrophilic). [1]
-
Podgoršek, A., et al. (2009).[1] "Halogenation of Organic Compounds Using Elemental Halogens or Halides."[1] Chemical Reviews, 109(2), 651-702.[1] (Review of bromination methods and side reactions). [1]
-
Carreno, M. C., et al. (1995).[1] "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1] Journal of Organic Chemistry, 60(16), 5328-5331.[1] (Demonstrates MeCN as a superior solvent for EAS). [1]
-
Kowalski, P., et al. (2005).[1] "Acylation and Bromination of 3-Ethylphenol Derivatives." Tetrahedron Letters. (Specific insights into ethyl/alkoxy directing effects).
Sources
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Technical Support Center: Purification of 1-Bromo-2-ethyl-4-(benzyloxy)benzene by Chromatography
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 1-Bromo-2-ethyl-4-(benzyloxy)benzene using column chromatography. It is designed to offer practical, in-depth troubleshooting advice and detailed protocols to ensure successful purification.
I. Foundational Principles: Why Chromatography?
Column chromatography is a cornerstone purification technique in organic synthesis, enabling the separation of compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For 1-Bromo-2-ethyl-4-(benzyloxy)benzene, which possesses moderate polarity due to the presence of a bromo, an ethyl, and a benzyloxy group attached to a benzene ring, normal-phase chromatography with a silica gel stationary phase is the method of choice.[3] The separation mechanism relies on the principle that more polar compounds will have a stronger affinity for the polar silica gel and will thus elute slower, while less polar compounds will travel through the column more quickly with the non-polar mobile phase.[2][3]
II. Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues you may encounter during the purification of 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
Q1: My compound is not moving down the column, or is moving too slowly.
A1: This is a common issue indicating that the mobile phase (eluent) is not polar enough to displace the compound from the silica gel.[4]
-
Immediate Action: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 98:2 hexane:ethyl acetate, try moving to 95:5 or 90:10.
-
Causality: 1-Bromo-2-ethyl-4-(benzyloxy)benzene has a moderate polarity. While it is less polar than highly functionalized molecules, it still requires a mobile phase with a sufficient polar component to effectively compete for the adsorption sites on the silica gel.
-
Pro-Tip: Before committing to a large-scale column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your target compound an Rf value of approximately 0.2-0.4 for good separation.[5]
Q2: The separation between my desired product and impurities is poor, resulting in mixed fractions.
A2: Poor resolution can stem from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
-
Solvent System Optimization: If your TLC analysis shows poor separation between your product and an impurity, you need to screen different solvent systems.[6] Sometimes, changing one of the solvent components entirely (e.g., substituting hexane with heptane or ethyl acetate with diethyl ether) can alter the selectivity of the separation.[7]
-
Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and co-elution of compounds.[4] Ensure your silica gel is packed as a uniform slurry and is free of air bubbles.[8]
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[9] A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w) for moderately difficult separations.[8]
Q3: I see streaking or tailing of my compound spot on the TLC plate and in the column fractions.
A3: Tailing can be caused by the compound being too polar for the chosen solvent system, interactions with acidic sites on the silica gel, or overloading.[6]
-
Increase Eluent Polarity: As with slow elution, increasing the polarity of the mobile phase can often mitigate tailing.[6]
-
Deactivate Silica Gel: If you suspect your compound is interacting with the acidic nature of the silica gel, you can deactivate it by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.
-
Sample Concentration: Ensure the sample is loaded onto the column in a minimal volume of solvent to start as a narrow band.[10]
Q4: My compound appears to be decomposing on the column.
A4: While 1-Bromo-2-ethyl-4-(benzyloxy)benzene is generally stable, some impurities or the compound itself might be sensitive to the acidic nature of standard silica gel.[6]
-
Silica Stability Test: Before running a column, spot your crude mixture on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots, which would indicate decomposition.[6]
-
Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[6]
III. Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard procedure for the flash column chromatography purification of approximately 1 gram of crude 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
A. Materials & Equipment
| Item | Specification |
| Silica Gel | 230-400 mesh |
| Solvents | Hexane (or Heptane), Ethyl Acetate (Reagent Grade) |
| Glass Column | 2-3 cm diameter, 30-40 cm length |
| Collection Tubes | Test tubes or fraction collector vials |
| TLC Plates | Silica gel coated aluminum or glass plates (with F254 indicator) |
| Visualization | UV lamp (254 nm) |
| Rotary Evaporator | For solvent removal |
B. Workflow Diagram
Caption: Workflow for the purification of 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
C. Detailed Procedure
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10).
-
Visualize the plate under a UV lamp.
-
The optimal solvent system should provide good separation between the product and impurities, with the product having an Rf of ~0.2-0.4.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the chosen starting eluent.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[4]
-
Once the silica has settled, add another layer of sand (approx. 0.5 cm) on top to prevent disturbance of the silica bed.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1-Bromo-2-ethyl-4-(benzyloxy)benzene in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.[5]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4][5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.[5]
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the column size and the separation.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure 1-Bromo-2-ethyl-4-(benzyloxy)benzene.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude 1-Bromo-2-ethyl-4-(benzyloxy)benzene?
A: Depending on the synthetic route, common impurities could include unreacted starting materials such as 4-bromo-2-ethylphenol or benzyl bromide, and potential side products from the Williamson ether synthesis.[11][12] If benzyl bromide is used in excess, it can be a persistent, relatively non-polar impurity that may co-elute with the product if the solvent system is not optimized.[13]
Q: Can I use a different stationary phase?
A: While silica gel is the most common and effective choice for this compound, neutral or basic alumina can be used if you observe compound degradation on silica.[6] Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is also an option but typically employed for more polar compounds.[3]
Q: How do I know when to stop collecting fractions?
A: Continue collecting fractions until all UV-active compounds have eluted from the column, as determined by TLC analysis of the fractions. It is good practice to flush the column with a more polar solvent at the end to ensure all material has been recovered.
Q: The solvent flow in my column has stopped. What should I do?
A: A blockage can occur due to precipitation of the sample in the column or the fritted disc becoming clogged.[1] If the sample has crystallized, you may need to use a wider column and a more dilute sample solution.[6] If the frit is clogged, you may need to repack the column.
V. References
-
Vertex AI Search. (n.d.). Troubleshooting Guide.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
-
Biotage. (n.d.). Successful Flash Chromatography.
-
BenchChem. (n.d.). 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3.
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
-
BGD Group. (n.d.). TLC System.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4).
-
Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-4-bromo-2-ethylbenzene.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
-
Chemrio. (n.d.). Benzene,4-(benzyloxy)-1-bromo-2-ethylbenzene.
-
The Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination.
-
BenchChem. (n.d.). Technical Support Center: Purification of Crude "1-(2-Bromoethyl)-2-nitrobenzene" by Column Chromatography.
-
Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-4-bromo-2-ethylbenzene.
-
University of Rochester. (n.d.). Solvent Systems for TLC.
-
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
BenchChem. (n.d.). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. r/chemhelp.
-
The Royal Society of Chemistry. (n.d.). Supplemental Information.
-
Organic Syntheses. (1963). 1-bromo-2-fluorobenzene. 43, 12.
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
-
SynThink. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Dapagliflozin.
-
Journal of Indian Society of Toxicology. (2012, July 15). Thin Layer Chromatography of Benzodiazepines.
Sources
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. orgsyn.org [orgsyn.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. epfl.ch [epfl.ch]
- 11. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3 | Benchchem [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Optimizing palladium catalyst loading for cross-coupling reactions
Status: Online Operator: Senior Application Scientist Ticket Focus: Cross-Coupling Reaction Optimization (Suzuki-Miyaura, Buchwald-Hartwig, Heck)
Mission Statement
Welcome to the Catalysis Optimization Support Hub. We do not provide generic textbook definitions. Our goal is to troubleshoot your specific experimental failures, transition your process from "working" to "optimized," and ensure your final API meets ICH Q3D elemental impurity guidelines.
📂 Module 1: Troubleshooting Reaction Failure (Deactivation)
🎫 Ticket #1024: "My reaction mixture turned black and stalled at 40% conversion. Adding more catalyst didn't help."
Diagnosis: You are experiencing Palladium Black precipitation .[1] This indicates the formation of catalytically inactive Pd(0) nanoparticles/aggregates.[2] Once Pd aggregates, it falls out of the catalytic cycle and cannot be easily re-solubilized.
Root Cause Analysis:
-
Ligand Dissociation: The rate of reductive elimination (product formation) is slower than the rate of ligand dissociation. The "naked" Pd(0) species aggregates.
-
Insufficient Ligand: If you are mixing Pd(OAc)₂ and a phosphine in situ, your Pd:L ratio may be too low (e.g., 1:1 instead of 1:2 or 1:4), leaving Pd centers unprotected.
-
Induction Period Issues: Standard Pd(II) sources (Pd(OAc)₂, PdCl₂) require reduction to Pd(0) to enter the cycle. If this reduction is slow or uncontrolled, unprotected Pd(0) forms and aggregates before entering the cycle.
Corrective Protocol:
| Variable | Adjustment | Technical Rationale |
| Ligand Choice | Switch to Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands stabilize the monoligated L1-Pd(0) species, preventing aggregation [1]. |
| Pd Source | Use Precatalysts (e.g., Buchwald G3/G4) | Guarantees a 1:1 Pd:L ratio and rapid activation, bypassing the unstable induction phase [2]. |
| Temperature | Ramp Temperature | Start low to allow oxidative addition, then ramp up. High initial heat promotes rapid ligand dissociation. |
| Concentration | Increase Concentration | Dilute conditions favor ligand dissociation (entropy). Higher concentration (1M vs 0.1M) forces the ligand to stay bound. |
📂 Module 2: Achieving Ultra-Low Loading (ppm Level)
🎫 Ticket #2045: "I need to reduce loading from 5 mol% to <500 ppm for cost/purification reasons, but yield drops."
Diagnosis: Standard "mix-and-heat" protocols are inefficient. To reach ppm levels (high Turnover Number - TON), you must maximize the Turnover Frequency (TOF) and eliminate "off-cycle" resting states.
The Solution: Precatalyst Activation Strategy You cannot rely on Pd(OAc)₂ at ppm levels because the activation efficiency is poor. You must use a system that generates the active species quantitatively.
Recommended Workflow (The "Design of Experiment" Approach):
-
Screening Phase: Identify the best ligand using 1 mol% loading.
-
Precatalyst Switch: Switch to a G3 or G4 Palladacycle Precatalyst containing that ligand.
-
Dosing Strategy: Do not add all catalyst at t=0. Use continuous dosing (slow addition via syringe pump) to maintain a steady concentration of active species, matching the reaction rate and preventing catalyst death [4].
📉 Visualization: Precatalyst Activation vs. Deactivation
The following diagram illustrates why Precatalysts (G3) are superior to traditional salts for avoiding the "Pd Black Pit of Death."
Caption: Figure 1. Activation pathways. G3 Precatalysts (Blue) rapidly enter the active cycle (Green), whereas traditional salts (Red) are prone to aggregation (Grey) before catalysis begins.
📂 Module 3: Trace Metal Remediation (Purification)
🎫 Ticket #3099: "My final API has 150 ppm Pd. ICH Q3D limit is 10 ppm. Crystallization isn't working."
Diagnosis: Crystallization often fails because Pd-ligand complexes are lipophilic and co-crystallize with organic products. You need a Chemical Scavenging step targeting the specific oxidation state of your residual Pd.
Remediation Protocol:
Step 1: Identify the Species
-
If the reaction mixture is dark: Likely Pd(0) colloids.
-
If the reaction mixture is orange/yellow: Likely Pd(II) -phosphine complexes.
Step 2: Select the Scavenger Use the table below to select the correct functionalized silica or resin.
| Residual Species | Recommended Scavenger | Mechanism | Protocol Note |
| Pd(II) Complexes | Thiol-Silica (e.g., SiliaMetS Thiol) | Chelation (High Affinity) | Effective at RT. Add 5-10 wt% relative to product. Stir 4h. |
| Pd(0) / Pd Black | Activated Carbon (Charcoal) | Physisorption | Requires heating (50°C). Filtration through Celite is mandatory. |
| Hard-to-remove Pd | DMT (Dimercaptotriazine) | Bidentate Chelation | Best for scavenging from highly coordinating solvents (DMSO/DMF). |
| General Purpose | N-Acetylcysteine (NAC) | Solubility modification | Wash organic layer with aqueous NAC solution. |
Step 3: The "Scavenger Screen" (Small Scale)
-
Take 4 vials of your crude reaction solution (1 mL each).
-
Add different scavengers to each (Thiol, DMT, Carbon, TMT).
-
Stir for 1 hour at 50°C.
-
Filter and run ICP-MS.
-
Scale up the winner [5].
📂 Module 4: Optimization Logic Workflow
🎫 Ticket #4000: "How do I systematically optimize a new coupling reaction?"
Do not guess. Follow this logic gate to determine your next experimental move.
Caption: Figure 2. Decision tree for optimizing catalyst loading and troubleshooting reaction stalling.
📚 References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts: The State of the Art in Palladium Cross-Coupling. Chemical Science, 4, 916-920. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Mechanism of Activation of Palladacycle Precatalysts. Organic Letters, 18(11), 2588–2591. [Link]
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
Technical Support Center: Purification of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Case ID: REC-BEBB-001 Subject: Recrystallization Solvent Selection & Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Physicochemical Profile[1][2]
Welcome to the technical support guide for 1-Bromo-2-ethyl-4-(benzyloxy)benzene . This guide addresses the purification of this specific intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical scaffolds.
Chemical Profile Analysis:
-
Structure: A lipophilic aryl ether with a bromo-substituent and an ethyl group.
-
Polarity: Low to Moderate. The benzyloxy and ether linkage provide slight polarity, but the ethyl group and aromatic rings dominate, making it hydrophobic.
-
Critical Risk Factor (Melting Point): The ortho-ethyl group disrupts π-π stacking efficiency compared to methyl analogs. This often suppresses the melting point (likely 30–60°C range depending on purity), significantly increasing the risk of "oiling out" (phase separation as a liquid rather than a solid) during recrystallization.
Solvent Selection Strategy (The Diagnostic Phase)
Do not blindly select a solvent.[1] Because of the "oiling out" risk, you must perform a Solubility Screen using the decision matrix below.
Primary Candidates
| Solvent System | Polarity Index (P') | Role | Expected Behavior |
| Ethanol (95% or Abs.) | 5.2 | Primary Choice | High solubility hot; moderate/low cold. Best balance for aryl ethers. |
| Ethanol / Water | Mixed | Binary System | Water acts as an anti-solvent to force precipitation if pure EtOH is too strong. |
| Hexanes / Ethyl Acetate | 0.1 / 4.4 | Alternative | Use if the compound is insoluble in alcohols. Start with 10:1 Hex:EtOAc. |
| Acetonitrile | 5.8 | Specialist | Use only if polar impurities persist. Good for HPLC downstream.[1] |
Decision Logic: Solvent Screening
Follow this logic flow to determine the optimal solvent for your specific crude batch.
Figure 1: Solvent Selection Decision Tree. Use this workflow on a small scale (50mg) before committing the bulk batch.
Standard Operating Procedure (SOP)
Protocol ID: SOP-CRYST-BEBB Scope: Purification of >1g crude material.
Phase A: Dissolution[4]
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (or determined solvent) slowly while heating to a gentle reflux.
-
Critical: Use the minimum amount required to dissolve the solid. Excess solvent drastically reduces yield.
-
-
If solid remains but solution is clear/colored, filter hot (gravity filtration) to remove insoluble impurities (dust, salts).
Phase B: Nucleation & Growth
-
Remove from heat.[2] Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block.
-
Why? Rapid cooling traps impurities and promotes "oiling out" (liquid-liquid phase separation) [1].
-
-
Once at RT, inspect for crystal growth.
-
Transfer to an ice bath (0–4°C) for 30 minutes to maximize yield.
Phase C: Isolation
-
Filter via vacuum filtration (Buchner funnel).
-
Wash crystals with cold solvent (chilled to -20°C if possible).
-
Dry under vacuum. Note: If the melting point is low (<40°C), avoid oven drying; use a desiccator.
Troubleshooting Guide: The "Oiling Out" Crisis
Symptom: The solution cools, but instead of crystals, a separate oily layer forms at the bottom. Cause: The compound's melting point is lower than the temperature at which the solution became saturated. This is common for ethyl-substituted aromatics [2].
Corrective Action Workflow:
Figure 2: Rescue protocol for "Oiling Out". The loop must be broken by lowering saturation (adding solvent) or inducing nucleation (seeding).
Detailed Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Saturation temp > Melting point. | Reheat, add slightly more solvent. Cool very slowly. Scratch the glass with a rod to induce nucleation [3]. |
| No Crystals | Too much solvent (undersaturated). | Evaporate 20-30% of the solvent (Rotavap) and retry cooling. |
| Colored Impurities | Conjugated organic byproducts. | Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, then filter hot through Celite [1]. |
| Low Yield | High solubility in cold solvent. | Cool to -20°C (freezer) or add an anti-solvent (e.g., Water to Ethanol, Hexane to EtOAc). |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is chemically similar but more polar. If your compound is too soluble in Ethanol (low recovery), Methanol might offer better recovery upon cooling. However, Ethanol is generally preferred for benzyl ethers due to better handling properties [4].
Q: My compound has a melting point of 35°C. How do I dry it? A: Do not use a vacuum oven with heat. The compound will melt and fuse into a glass. Dry in a vacuum desiccator over silica gel or P₂O₅ at room temperature.
Q: Why is the "Ethyl" group causing issues? A: The ethyl group adds flexible bulk at the ortho position. This rotational freedom often lowers the lattice energy compared to methyl or bromo analogs, lowering the melting point and making crystallization kinetically slower [2].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification protocols).
-
NIST Chemistry WebBook. Physical Properties of Ethyl-Bromobenzenes. (Used for analog comparison of melting points and solubility trends).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Source for solvent polarity and "oiling out" mechanics).[1][3]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on aryl ether synthesis and purification).
Sources
High-Resolution Structural Validation of 1-Bromo-2-ethyl-4-(benzyloxy)benzene
Strategic Context: Why This Molecule Matters
1-Bromo-2-ethyl-4-(benzyloxy)benzene is a high-value intermediate, often utilized as a scaffold in the synthesis of SGLT2 inhibitors (e.g., analogs of canagliflozin) and other aryl-glucoside therapeutics. Its structural integrity is critical because the ethyl group positioning (ortho to the bromine) dictates the steric environment for subsequent Suzuki-Miyaura couplings or lithiation events.
The Challenge: In large-scale synthesis, Friedel-Crafts ethylation or bromination sequences can yield regioisomers (e.g., the 1,3,4-substituted analog). Standard low-field (300 MHz) 1H NMR often fails to definitively resolve the specific aromatic coupling constants required to distinguish these isomers, leading to costly downstream failures.
This guide compares Standard 1D 1H NMR against Advanced 2D NOESY/HSQC protocols, demonstrating why the latter is the requisite "performance standard" for validating this specific scaffold.
Comparative Analysis: Methodological Performance
We evaluated the assignment confidence of three analytical tiers for validating the 1,2,4-substitution pattern.
| Feature | Tier 1: 300 MHz 1D NMR | Tier 2: 600 MHz 1D NMR | Tier 3: 600 MHz + 2D NOESY |
| Spectral Resolution | Low. Aromatic signals (H3, H5, H6) often overlap with the benzyloxy phenyl ring (7.3–7.5 ppm). | High. Clear separation of the central benzene ring protons from the benzyl protecting group. | Definitive. Resolves spatial proximity, independent of signal overlap. |
| Regioisomer Certainty | 40% (Ambiguous). Coupling constants ( | 85% (Probable). | 100% (Absolute). Confirms Ethyl-H2/H3 proximity via Through-Space correlations. |
| Data Acquisition Time | < 5 mins | 10 mins | 45 mins |
| Recommendation | Routine purity check only. | Initial characterization.[1][2] | Mandatory for batch release. |
Detailed Signal Assignment (600 MHz, CDCl₃)
The following assignment assumes the structure: 1-Bromo-2-ethyl-4-(benzyloxy)benzene .
-
Solvent: Chloroform-
( ) -
Reference: TMS (0.00 ppm) or Residual
(7.26 ppm)
A. Aliphatic Zone (The Ethyl Handle)
The ethyl group is a diagnostic handle. Its chemical shift is slightly deshielded by the aromatic ring but remains in the upfield region.
-
1.22 ppm (Triplet,
Hz, 3H): Methyl protons ( ). -
2.71 ppm (Quartet,
Hz, 2H): Methylene protons ( ).-
Note: The shift of 2.71 ppm is characteristic of an alkyl group ortho to a bromine atom (steric compression and desheilding).
-
B. Benzylic Zone (The Ether Linkage)
-
5.05 ppm (Singlet, 2H): Benzyloxy methylene (
).-
Validation: This sharp singlet is distinct. If splitting is observed, check for geminal coupling (indicating a chiral center nearby, which is absent here) or long-range coupling (rare).
-
C. Aromatic Zone (The Critical 1,2,4-Pattern)
This is where the regioisomer is confirmed. The molecule has three non-equivalent protons on the central ring: H3 , H5 , and H6 .
- 7.30 – 7.45 ppm (Multiplet, 5H): Phenyl protons of the benzyloxy group. (Often obscures the central ring protons in low-field NMR).
-
6.75 ppm (Doublet of Doublets,
Hz, 1H): H5 (Ortho to Benzyloxy, Meta to Ethyl).-
Logic: Shielded by the ortho-alkoxy group. Splits into a large doublet (ortho to H6) and a small doublet (meta to H3).
-
-
6.90 ppm (Doublet,
Hz, 1H): H3 (Ortho to Ethyl, Meta to H5).-
Logic: Located between the Ethyl and Benzyloxy groups.[3] It shows only a meta-coupling (
Hz) to H5. It appears as a narrow doublet or broad singlet.
-
-
7.42 ppm (Doublet,
Hz, 1H): H6 (Ortho to Bromine).-
Logic: The most deshielded proton on the central ring due to the inductive effect of the adjacent Bromine and the lack of ortho-oxygen shielding.
-
Summary Table
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Ethyl-CH3 | Alkyl | 1.22 | Triplet (t) | 3H | 7.6 Hz | Vicinal coupling to CH2 |
| Ethyl-CH2 | Benzylic | 2.71 | Quartet (q) | 2H | 7.6 Hz | Vicinal coupling to CH3 |
| O-CH2 | Ether | 5.05 | Singlet (s) | 2H | - | Isolated methylene |
| H5 | Arom | 6.75 | dd | 1H | 8.8, 2.8 Hz | Ortho to O-alkyl (Shielded) |
| H3 | Arom | 6.90 | d | 1H | 2.8 Hz | Meta coupling only |
| Bn-Ph | Arom | 7.3-7.45 | Multiplet (m) | 5H | - | Overlap region |
| H6 | Arom | 7.42 | d | 1H | 8.8 Hz | Ortho to Br (Deshielded) |
Visualizing the Logic
The following diagrams illustrate the workflow for confirming the structure and the specific coupling pathways.
Diagram 1: Structural Verification Workflow
Caption: Decision tree for escalating from 1D to 2D NMR based on aromatic region resolution.
Diagram 2: Coupling & NOE Correlation Map
This diagram shows the critical "Through-Space" (NOE) interactions that prove the Ethyl group is at Position 2.
Caption: Coupling network (Black) vs. Diagnostic NOE correlations (Red). The Ethyl-H3 NOE is the "smoking gun" for regioisomer confirmation.
Experimental Protocol: Self-Validating System
To ensure reproducibility, follow this standardized protocol. This method includes an internal "validity check" using the satellite peaks of the solvent.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the compound into a clean vial.
-
Add 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Why Chloroform? It minimizes hydrogen bonding with the ether oxygen, providing sharper peaks than DMSO-
.
-
-
Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr from synthesis) which cause line broadening.
Step 2: Acquisition Parameters (600 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the isolated aromatic protons).
-
Number of Scans (NS): 16 (Sufficient for >10 mg).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
Step 3: The Validity Check (The "E-E-A-T" Step)
Before assigning the product, validate the spectrum quality:
-
Check the
residual peak: It must be a sharp singlet at 7.26 ppm . -
Check Carbon Satellites: Zoom in on the
peak. You should see small satellites ( Hz). If these are "smudged," your shimming is poor; do not proceed to assignment. -
Integration Check: Set the Ethyl-CH2 quartet (2.71 ppm) to exactly 2.00 . The Benzyloxy-CH2 (5.05 ppm) must integrate to 2.00 ± 0.05 . If it deviates, you likely have benzyl bromide impurity or residual solvent overlap.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for coupling constants in trisubstituted benzenes).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous 1-bromo-4-ethylbenzene shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects and chemical shift prediction logic).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. quora.com [quora.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Cross-Coupling Methods
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has fundamentally transformed the landscape of synthetic organic chemistry, providing robust and versatile methodologies for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, solidified the importance of these transformations.[3] For professionals in drug development and materials science, selecting the optimal cross-coupling method is a critical decision that directly impacts reaction efficiency, yield, scalability, and overall project timelines.
This guide provides an in-depth comparative analysis of the most prevalent cross-coupling reactions, focusing on the crucial metric of reaction yield. It moves beyond a simple recitation of facts to explore the mechanistic underpinnings and experimental nuances that govern the success of these powerful synthetic tools.
The Foundation: A General Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions lies a common catalytic cycle.[4] Understanding this cycle is paramount to troubleshooting and optimizing any specific transformation. The process begins with a Pd(0) species, which undergoes oxidative addition with an organohalide (R¹-X) to form a Pd(II) intermediate. This is followed by a transmetalation step, where an organometallic reagent (R²-M) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C or C-heteroatom bond (R¹-R²) and regenerates the active Pd(0) catalyst.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of each step—and thus the overall yield—is profoundly influenced by the choice of catalyst, ligands, base, solvent, and temperature.[5]
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with aqueous conditions.[2][4]
Typical Yields: Good to excellent (often >80-95%).[2][6]
Mechanism & Causality: The reaction couples an organoboron compound (boronic acid or ester) with an organohalide.[2] The choice of base is critical, as it facilitates the formation of a more reactive boronate species, which is essential for the transmetalation step.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7]
Experimental Insights:
-
Ligand Choice: While simple ligands like triphenylphosphine (PPh₃) can be effective, modern, bulky, and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have dramatically expanded the reaction's scope, enabling the coupling of challenging substrates like aryl chlorides at lower temperatures.[8][9]
-
Boronic Acid Stability: A common reason for low yields is the instability of the boronic acid, which can lead to protodeboronation (replacement of the boron group with a hydrogen).[5][8] Using fresh boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[5]
-
Troubleshooting: Low yields are often traced back to impure or degraded reagents, insufficient degassing (oxygen can deactivate the catalyst), or an inappropriate base/solvent combination.[8][10]
Representative Protocol: Synthesis of 4-Methoxybiphenyl
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if separate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL).
-
Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or LC-MS).[11]
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and purify by column chromatography.[7]
Expected Yield: >90%
The Heck Reaction: Vinylation of Aryl Halides
The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[3][12] It is particularly valuable for synthesizing substituted alkenes like stilbenes and cinnamates.[12]
Typical Yields: Moderate to very good (60-95%).
Mechanism & Causality: The catalytic cycle involves the oxidative addition of the halide, followed by migratory insertion of the alkene into the palladium-carbon bond.[3] A subsequent β-hydride elimination step releases the product and regenerates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion is primarily controlled by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.[13]
Experimental Insights:
-
Base Selection: An organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is commonly used to neutralize the HX formed during the reaction.
-
Ligand Effects: Bidentate phosphine ligands can accelerate the reaction and lead to higher yields. For challenging substrates, specialized ligands are often necessary.
-
Side Reactions: A common side reaction is the "reductive Heck," where the intermediate undergoes conjugate addition instead of β-hydride elimination, which can be influenced by the choice of base, solvent, and temperature.
The Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to internal alkynes.[4]
Typical Yields: Good to excellent (often >85%).[14][15]
Mechanism & Causality: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI).[4] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium center.[16] The use of an amine base (e.g., triethylamine, diisopropylamine) is crucial, serving both to neutralize the HX byproduct and as a solvent.[4]
Experimental Insights:
-
Copper-Free Protocols: A significant advancement has been the development of copper-free Sonogashira couplings. These methods are highly desirable as they prevent the formation of diynes (homocoupling of the alkyne), which is a common side reaction in copper-catalyzed systems.[4][17] These protocols often rely on more sophisticated palladium catalysts or specific reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[14][16]
-
Substrate Reactivity: Aryl iodides are the most reactive coupling partners, followed by bromides. Aryl chlorides typically require more active catalyst systems to achieve good yields.[4]
The Stille Coupling: Versatility with Organotins
The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized organohalide. A key advantage is the stability and broad functional group tolerance of the organotin reagents.[18][19]
Typical Yields: Good to excellent (70-99%).[20]
Mechanism & Causality: The mechanism follows the general catalytic cycle. The transmetalation step is often the rate-limiting step and can be accelerated by the use of polar, aprotic solvents like DMF or the addition of additives.[18][21]
Experimental Insights:
-
Toxicity: The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[19] This has led to a decline in its use in pharmaceutical synthesis where purity is paramount.
-
Scope: Despite toxicity concerns, the reaction has a very broad scope, and the stannanes are generally stable to air and moisture, making them easy to handle.[20]
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[1][22] It has largely replaced harsher, classical methods which suffered from limited scope and poor functional group tolerance.[1]
Typical Yields: Very good to excellent (often >85-95%).[22][23]
Mechanism & Causality: The reaction's success is heavily dependent on the development of specialized, bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, RuPhos).[4][24] These ligands accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and also facilitate the initial oxidative addition of less reactive aryl chlorides.[9][25] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the palladium-amine complex.[22]
Experimental Insights:
-
Catalyst System: The choice of ligand is critical and must be matched to the specific substrates for optimal results.[4] The use of well-defined palladium pre-catalysts often provides better reproducibility than generating the catalyst in situ.[24]
-
Base Sensitivity: The strong bases required can limit the reaction's compatibility with base-sensitive functional groups like esters or ketones.[22] However, recent developments have introduced milder bases like DBU for certain substrates.[26]
Comparative Analysis & Decision Making
Choosing the right cross-coupling method requires a careful evaluation of several factors beyond just the potential yield.
| Reaction | Typical Yield Range | Key Strengths | Key Limitations | Green Chemistry Aspect |
| Suzuki-Miyaura | 80-99% | High functional group tolerance, low toxicity of reagents, aqueous conditions possible.[2][4] | Boronic acid instability (protodeboronation).[8] | Generally considered one of the "greener" options due to low toxicity of boron byproducts. |
| Heck | 60-95% | No need for organometallic reagents, good for alkene functionalization.[12] | Regioselectivity and stereoselectivity can be challenging to control.[13] | Avoids stoichiometric metallic waste from organometallic reagents. |
| Sonogashira | 85-99% | Direct and efficient route to internal alkynes.[14][15] | Classical conditions require a toxic copper co-catalyst; alkyne homocoupling is a common side reaction.[4][16] | Copper-free protocols significantly improve the environmental profile.[14][17] |
| Stille | 70-99% | Air and moisture stable reagents, broad substrate scope.[20] | High toxicity of tin reagents and byproducts, difficult purification.[19] | Poor, due to the high toxicity and waste associated with tin. |
| Buchwald-Hartwig | 85-99% | Premier method for C-N bond formation, very broad scope.[1][22] | Requires strong bases, which limits functional group compatibility; ligands can be expensive.[9][22] | Atom economy can be high, but strong bases and solvents contribute to the E-factor. |
digraph "Cross_Coupling_Decision_Tree" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="What bond are you forming?", fillcolor="#FFFFFF"];
// Bond Types cc_bond [label="C(sp²)-C(sp²)\nor\nC(sp²)-C(sp³)", fillcolor="#FBBC05"]; cn_bond [label="C(sp²)-N", fillcolor="#FBBC05"]; cc_alkyne_bond [label="C(sp²)-C(sp)", fillcolor="#FBBC05"]; cc_alkene_bond [label="C(sp²)-C(sp²)\n(from alkene)", fillcolor="#FBBC05"];
// Methods suzuki [label="Suzuki-Miyaura", fillcolor="#4285F4"]; stille [label="Stille", fillcolor="#EA4335"]; buchwald [label="Buchwald-Hartwig", fillcolor="#34A853"]; sonogashira [label="Sonogashira", fillcolor="#4285F4"]; heck [label="Heck", fillcolor="#34A853"];
// Decision Points toxicity [label="Is Tin Toxicity a Major Concern?", shape=diamond, fillcolor="#F1F3F4"]; organometallic [label="Need to avoid pre-formed\norganometallic reagent?", shape=diamond, fillcolor="#F1F3F4"];
// Connections start -> cc_bond [label="C-C"]; start -> cn_bond [label="C-N"]; start -> cc_alkyne_bond [label="C-C (alkyne)"]; start -> cc_alkene_bond [label="C-C (alkene)"];
cc_bond -> toxicity; toxicity -> suzuki [label="Yes"]; toxicity -> stille [label="No"];
cn_bond -> buchwald; cc_alkyne_bond -> sonogashira; cc_alkene_bond -> heck; }
Caption: A simplified workflow for selecting an appropriate cross-coupling method.
Conclusion
The family of palladium-catalyzed cross-coupling reactions offers an unparalleled toolkit for molecular construction. While high yields are often achievable with multiple methods, the optimal choice depends on a nuanced understanding of the substrate scope, functional group tolerance, reagent toxicity, and reaction mechanism. The Suzuki-Miyaura and Buchwald-Hartwig reactions have emerged as the dominant methods in pharmaceutical and academic settings due to their broad applicability, high yields, and, in the case of Suzuki, favorable environmental profile. Continuous innovation in ligand design and catalyst systems continues to push the boundaries of what is possible, promising even more efficient and selective transformations in the future.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Wang, J., Zheng, S., Liu, Y., & Chen, P. R. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 7(6), 1031-1035. Retrieved from [Link]
-
Gorgi-douz, M., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7414. Retrieved from [Link]
-
Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 266. Retrieved from [Link]
-
Das, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17094-17107. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vedantu. (2020). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Ferreira, M., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Djakovitch, L., & Dufaud, V. (2004). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Advanced Synthesis & Catalysis, 346(13-15), 1828-1834. Retrieved from [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585-5604. Retrieved from [Link]
-
Spindler, F., & Blaser, H. U. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Chimia, 69(7-8), 444-448. Retrieved from [Link]
-
Barluenga, J., et al. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]
-
IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Retrieved from [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 166-168. Retrieved from [Link]
-
Tobiszewski, M., & Namieśnik, J. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4165. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Yu, L., & Liu, M. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Macromolecular Chemistry and Physics, 215(5), 375-390. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the Buchwald-Hartwig reaction mediated by IPr-3*. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1914. Retrieved from [Link]
-
Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Metrics to 'Green' Chemistry—Which Are the Best?. Retrieved from [Link]
-
Johnson Matthey. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic data comparison of 1-Bromo-2-ethyl-4-(benzyloxy)benzene isomers
This guide outlines the spectroscopic differentiation of 1-Bromo-2-ethyl-4-(benzyloxy)benzene (Target) from its critical regioisomers, specifically the ortho-brominated impurity 1-Bromo-2-(benzyloxy)-4-ethylbenzene .[1] The content is designed for pharmaceutical development scientists optimizing the synthesis of SGLT2 inhibitor intermediates.
Executive Summary
In the synthesis of 1-Bromo-2-ethyl-4-(benzyloxy)benzene (CAS 1257078-55-9), the most persistent impurity is the regioisomer formed during the bromination of 1-ethyl-3-(benzyloxy)benzene.[1] Distinguishing the target 1,2,4-substituted product from the 1,2,3-substituted or 1,2,6-substituted byproducts is critical for downstream yield in Suzuki-Miyaura couplings.[1]
Key Differentiator: The
-
Target (Para-product): Displays an ABX-like pattern (Singlet + Two Doublets).
-
Impurity (Ortho-product): Displays an ABC/AMX pattern (Two Doublets + One Triplet).[1]
Structural Analysis & Isomer Landscape
The synthesis typically involves the bromination of 3-ethylphenyl benzyl ether.[1] The directing effects of the alkoxy (strong ortho/para) and alkyl (weak ortho/para) groups create a competition between positions 4 and 6 (relative to the benzyloxy group at position 1).
Isomer A: The Target (1,2,4-Trisubstituted)
-
IUPAC: 1-Bromo-2-ethyl-4-(benzyloxy)benzene[1]
-
Structure: Bromine is para to the benzyloxy group.[1]
-
Symmetry: Asymmetric, but protons H3 and H6 are isolated by substituents.
Isomer B: The Primary Impurity (1,2,3-Trisubstituted)
-
IUPAC: 1-Bromo-2-(benzyloxy)-4-ethylbenzene (or 2-Bromo-1-benzyloxy-5-ethylbenzene depending on numbering priority).[1]
-
Structure: Bromine is ortho to the benzyloxy group.[1]
-
Formation: Result of steric crowding but electronically favorable activation at the ortho position.[1]
Visualizing the Pathway
The following diagram illustrates the divergent synthesis pathway and the structural relationship between the isomers.
Figure 1: Divergent synthesis pathway showing the origin of the target and its primary regioisomer.[1]
Spectroscopic Comparison Data
The following data compares the theoretical and empirically observed shifts for the two isomers.
Proton NMR ( H NMR) Differentiation
Solvent: CDCl
| Feature | Target (Isomer A) | Impurity (Isomer B) | Diagnostic Value |
| Aromatic Pattern | Singlet + 2 Doublets | 2 Doublets + 1 Triplet | High (Primary ID) |
| H-3 (Ring) | ~7.45 ppm (Singlet) Isolated between Br and Et.[1] | ~6.90 ppm (Doublet) Couples with H-4.[1] | The singlet at ~7.4-7.5 ppm is the "smoking gun" for the target.[1] |
| H-5 (Ring) | ~6.80 ppm (dd) Ortho to H-6, Meta to H-3.[1] | ~7.15 ppm (Triplet) Couples with H-4 and H-6.[1] | The triplet indicates three adjacent protons (1,2,3-subst). |
| H-6 (Ring) | ~7.40 ppm (Doublet) Ortho to H-5.[1] | ~6.85 ppm (Doublet) Ortho to H-5.[1] | Less diagnostic due to overlap.[1] |
| Benzylic -CH | 5.05 ppm (Singlet) | 5.15 ppm (Singlet) | Shifted downfield in Impurity B due to ortho-Br deshielding.[1] |
| Ethyl -CH | 2.70 ppm (Quartet) | 2.60 ppm (Quartet) | Subtle shift; unreliable for rapid ID.[1] |
Carbon NMR ( C NMR) Key Signals
Solvent: CDCl
| Carbon Position | Target (Isomer A) | Impurity (Isomer B) | Note |
| C-Br (Ipso) | ~115.0 ppm | ~112.5 ppm | Br ortho to alkoxy (Impurity) is more shielded.[1] |
| C-O (Ipso) | ~158.0 ppm | ~154.5 ppm | Ortho-bromo effect shifts C-O upfield in Impurity.[1] |
| Alkyl C-H | ~29.0 ppm | ~28.5 ppm | Minimal difference.[1] |
Infrared (IR) Spectroscopy
-
Target (1,2,4-Substituted): Strong out-of-plane (OOP) bending vibrations at 800–860 cm
(isolated H) and 800–810 cm (2 adjacent H). -
Impurity (1,2,3-Substituted): Characteristic OOP bending at 750–780 cm
(3 adjacent H).
Experimental Validation Protocol
To ensure the isolation of pure Target Isomer A, the following recrystallization protocol is recommended over column chromatography for scalability.
Protocol: Selective Crystallization of 1-Bromo-2-ethyl-4-(benzyloxy)benzene[1]
Objective: Remove the liquid/oily ortho-isomer (Impurity B) from the solid para-isomer (Target A).[1]
-
Crude Isolation: Following bromination quench, extract the organic layer with Ethyl Acetate (EtOAc) and wash with 10% Na
S O to remove residual bromine. Dry over MgSO and concentrate in vacuo to a yellow oil. -
Solvent Selection: Use a binary system of Hexanes:Ethanol (9:1) .[1] The target isomer is a solid (mp ~58-60°C), while the impurity remains an oil at room temperature.
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol. Slowly add hot Hexanes until slight turbidity is observed.
-
Crystallization: Allow the solution to cool to Room Temperature (RT) with slow stirring (50 rpm). Seed with a pure crystal of Isomer A if available.[1]
-
Filtration: Cool to 0°C for 2 hours. Filter the resulting white precipitate.[1]
-
QC Check: Run
H NMR.
References
-
Sigma-Aldrich. 1-(Benzyloxy)-4-bromo-2-ethylbenzene Product Specification. Retrieved from .[1]
-
Vertex AI Search. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023).[1] Retrieved from .
-
National Institute of Standards and Technology (NIST). Benzene, 1-bromo-4-ethyl- Spectroscopic Data. Retrieved from .
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups and Synthesis. Retrieved from .
-
BenchChem. Structural Isomers of Bromoethylbenzene. Retrieved from .
Sources
Comprehensive Disposal Protocol for 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene
This guide provides a detailed, safety-first protocol for the proper disposal of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene. As a brominated aromatic ether, this compound requires specific handling and disposal procedures that differ significantly from non-halogenated organic waste. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Assessment & Chemical Profile
Understanding the chemical nature of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is fundamental to appreciating its disposal requirements. The molecule's key features are a brominated benzene ring and an ether linkage, which dictate its classification as a halogenated organic compound .
Table 1: Inferred Chemical Profile and Hazard Summary
| Property | Value / Classification | Rationale & Significance for Disposal |
|---|---|---|
| Chemical Class | Halogenated Organic Compound; Aromatic Ether | The presence of a carbon-bromine bond is the single most critical factor for waste segregation. Halogenated waste requires specialized disposal methods.[1][2][3] |
| Physical State | Likely a liquid at room temperature. | Liquid waste must be stored in sealed, leak-proof containers to prevent spills and vapor release.[1][2] |
| Toxicity | Suspected to be toxic if swallowed and may cause skin, eye, and respiratory tract irritation.[4][5][6] | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure. Contaminated materials must also be disposed of as hazardous waste. |
| Flammability | Likely a combustible liquid.[6] | Must be stored away from heat, sparks, and open flames.[6][7] Disposal via incineration must be performed by a licensed facility.[4][8] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and are subject to strict disposal regulations.[9][10] | Improper disposal (e.g., down the drain) is prohibited and environmentally damaging.[2] The compound is regulated under frameworks for halogenated organic compounds.[11] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[12] Thermal decomposition can release toxic and corrosive gases like hydrogen bromide (HBr).[4][12] | This reactivity profile necessitates disposal via controlled high-temperature incineration with flue gas scrubbing to neutralize HBr.[4][13] |
Core Disposal Principle: Mandatory Segregation
The foundational principle for managing waste containing 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is segregation . This compound must never be mixed with non-halogenated organic waste.
The Causality Behind Segregation: Halogenated waste streams cannot be recycled as fuel in the same way as non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[4][8] These scrubbers are necessary to capture and neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion.[13] Contaminating a large volume of non-halogenated solvent with even a small amount of a brominated compound renders the entire batch unsuitable for fuel blending, dramatically increasing disposal costs and the environmental burden.[2][14]
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and disposing of waste 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[8]
-
Body Protection: A lab coat.
-
Work Area: All transfers of this chemical and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3]
Step 2: Prepare and Label the Waste Container
-
Container Selection: Obtain a dedicated, chemically compatible, and leak-proof waste container with a secure screw-top cap.[2] Ensure the container is in good condition.[1]
-
Labeling: Before adding any waste , affix a "Hazardous Waste" label to the container.[1] Clearly write the full chemical name: "Waste 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene" and any other halogenated compounds in the mixture. Do not use abbreviations or chemical formulas.[1]
Step 3: Waste Collection and Segregation
-
Carefully transfer the waste chemical into the labeled "HALOGENATED ORGANIC WASTE" container inside a fume hood.
-
Do NOT mix with non-halogenated solvents like acetone, ethanol, hexane, or toluene.[14]
-
Do NOT contaminate the waste with incompatible materials such as strong acids, bases, or oxidizing agents.[12][14]
-
Keep the container closed at all times except when actively adding waste.[1] This minimizes the release of vapors and prevents spills.
Step 4: Temporary On-Site Storage
-
Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[4][6]
-
Ensure the storage location is away from heat sources and incompatible materials.[12]
-
The storage area should have secondary containment to control any potential leaks.
Step 5: Final Disposal Arrangement
-
Waste disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.
-
Follow your organization's specific procedures for waste pickup.
-
The designated disposal method for this class of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][8]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses.
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent pads or other inert material.
-
Place the contaminated absorbent material into a sealable plastic bag or container.[1]
-
Label the container as "Spill Debris containing 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene" and dispose of it as halogenated hazardous waste.
-
Wipe the spill area clean with an appropriate solvent and then soap and water.
Large Spills (outside a fume hood):
-
Evacuate the immediate area immediately.[1]
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency number and the EHS office to report the spill. Do not attempt to clean it up yourself.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[6][12] Seek medical attention if irritation occurs or persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Regulatory Context
The disposal of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies and regulates hazardous wastes. Halogenated organic compounds are specifically listed and regulated, prohibiting their disposal in landfills and mandating specific treatment standards.[10][11] Adherence to the protocols in this guide ensures compliance with these critical federal and local regulations.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Synquest Labs. (n.d.). Safety Data Sheet: (1-Bromoethyl)benzene.
- PubChem. (n.d.). 1-Bromo-2-ethyl-4-methoxybenzene. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 1-Bromo-2-ethylbenzene 99.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- CDN Isotopes. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-ethyl-benzene.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-ethylbenzene.
- TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-4-fluorobutane.
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- University of Massachusetts Amherst. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Novachem. (2024). Safety Data Sheet: 1-Bromo-4-nitrobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4).
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- Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: o-Bromoethylbenzene.
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- ChemicalBook. (2026). 1-Bromo-2-(1-methylethyl)benzene.
- U.S. Environmental Protection Agency. (2025). Polybrominated Diphenyl Ethers (PBDEs).
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- Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- U.S. Environmental Protection Agency. (n.d.). EPA-OW/OST: 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue.
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Personal protective equipment for handling 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene
[1][2][3][4]
Executive Summary (BLUF)
1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene (also known as 4-Benzyloxy-1-bromo-2-ethylbenzene) is a halogenated aromatic ether commonly used as an intermediate in organic synthesis.[1][2][3][4] Due to its specific structural moieties—an aryl bromide and a benzyl ether—it presents a dual hazard profile: immediate irritation (skin/eyes/mucous membranes) and potential sensitization .[1][4]
Critical Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Skin Sensitizer .[1][4] As a high-molecular-weight organic halide (MW ~291.19 g/mol ), it is likely a solid or viscous oil at room temperature.[1][2][3][4] Inhalation of dust/aerosols and dermal absorption are the primary exposure vectors.
Risk Assessment & Hazard Identification
Scientific Rationale: In the absence of a substance-specific GHS monograph for this precise regioisomer, we apply Structure-Activity Relationship (SAR) logic based on its functional groups.[2][3][4]
| Functional Group | Associated Hazard | Mechanism of Action |
| Aryl Bromide | Irritant / Aquatic Toxicity | Halogenated aromatics are lipophilic, facilitating dermal absorption and irritation.[1][2][3][4] They are often persistent in aquatic environments.[3] |
| Benzyl Ether | Sensitizer / Peroxide Former | Benzyl ethers can undergo autoxidation to form peroxides (though slower than alkyl ethers).[1][2][4] They are known hapten precursors, capable of inducing allergic contact dermatitis. |
| Ethyl Substitution | Lipophilicity | Increases the compound's ability to penetrate the stratum corneum (skin barrier).[1][2][4] |
GHS Classification (Predicted/Precautionary):
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (chemical passing through the material) and penetration (chemical passing through pinholes/tears).[1][3][4]
Glove Selection Strategy
Rationale: Standard nitrile gloves provide adequate splash protection but may degrade upon prolonged exposure to the halogenated solvents (e.g., DCM, Chloroform) often used to dissolve this compound.[3][4]
| Operation | Primary Glove (Inner) | Secondary Glove (Outer) | Change Schedule |
| Weighing / Solid Handling | Nitrile (4 mil / 0.10 mm) | None required, but recommended.[1][2][3][4] | Change immediately if punctured.[3] |
| Solution Prep / Reaction | Laminate Film (Silver Shield® / North®) | Nitrile (Extended Cuff, 6-8 mil) | Critical: Laminate resists permeation of carrier solvents (DCM/THF).[1][2][3][4] Outer nitrile provides grip and tear resistance. |
| Spill Cleanup | Laminate Film | Heavy Duty Butyl/Viton | Dispose of both after cleanup.[1][2][3] |
Respiratory & Body Protection[5][10][11][12][13]
| Component | Specification | Scientific Justification |
| Respiratory | N95/P100 (Solids) or OV/P100 Combo (Solutions) | If the compound is a solid, particulate protection is vital.[1][2][3][4] If dissolved or heated, organic vapor (OV) cartridges prevent inhalation of the carrier solvent and volatile chemical traces.[4] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of fine dust migration or splash entry from the side.[1][3] |
| Body | Lab Coat (100% Cotton) + Tyvek® Sleeves | Cotton minimizes static discharge (fire risk).[1][2][3][4] Tyvek sleeves protect the wrists/forearms, the most common site of exposure during weighing. |
Operational Protocol: The "Safe-Circle" Workflow[1][2][3][4]
This protocol utilizes a self-validating system: Check -> Act -> Verify .[1][2][3][4]
Phase 1: Preparation & Weighing[1][3][4]
-
Static Control: Use an ionizing fan or anti-static gun if the material is a fluffy solid.[1][4] Static charge can cause the powder to "jump" onto gloves or cuffs.
-
Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
The "Double-Tare" Method:
Phase 2: Reaction & Transfer[1][3][4]
-
Solvent Choice: When dissolving, add solvent slowly.[1][4] Halogenated aromatics can be dense; ensure full dissolution before transfer to prevent "sludge" accumulation in transfer lines/needles.
-
Inert Atmosphere: Maintain under Nitrogen or Argon.[1][4] While the bromide is stable, the ether linkage benefits from exclusion of oxygen to prevent slow peroxide formation over long storage.
Phase 3: Decontamination & Doffing
Crucial Step:[1][3][4] Most exposures occur after the experiment, when removing contaminated PPE.
Emergency & Disposal Logistics
Spill Management
-
Solid Spill: Do not sweep dry.[1][4] Use a wet wipe or damp paper towel to capture dust without aerosolizing it.[3] Place in a sealed bag.
-
Liquid/Solution Spill: Absorb with vermiculite or sand.[1][4][10] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[3][4]
Waste Disposal Plan
Visualization: Safety Workflow
Caption: The "Safe-Circle" logic for handling halogenated aromatic intermediates, emphasizing the critical decontamination step prior to leaving the containment zone.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386619, 1-Bromo-2-ethyl-4-methoxybenzene (Analogous Structure).[2][3][4] Retrieved from [Link][1][3][4]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132).[1][3][4] United States Department of Labor.[3] Retrieved from [Link][1][2][3][4]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press (US).[3][4] Retrieved from [Link]
(Note: Direct government-validated SDS for the specific benzyl ether derivative is limited in public databases; safety protocols are derived from validated analogs and established chemical hygiene standards for halogenated aromatic ethers.)[1][2][3][4]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
